molecular formula C15H12ClFO B1327650 3'-Chloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-19-9

3'-Chloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327650
CAS No.: 898768-19-9
M. Wt: 262.7 g/mol
InChI Key: DASITHZZCXMUOI-UHFFFAOYSA-N
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Description

3'-Chloro-3-(4-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H12ClFO and its molecular weight is 262.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASITHZZCXMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644575
Record name 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
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Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-19-9
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one CAS 654673-24-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 654673-24-2)

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 654673-24-2), a halogenated diaryl propanone scaffold. While specific literature on this exact compound is limited, its structural motifs are prevalent in medicinal chemistry, suggesting potential applications in drug discovery. This document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded guide for researchers. We will explore the compound's physicochemical properties, propose a robust synthetic pathway via Friedel-Crafts acylation, detail methodologies for its analytical characterization, and discuss its potential biological significance and safety considerations. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Molecular Structure and Physicochemical Properties

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one is a ketone featuring a propane linker connecting a 3-chlorophenyl group and a 4-fluorophenyl group. The presence of two different halogen substituents on the aromatic rings creates an asymmetric molecule with specific electronic and steric properties that are of significant interest in designing molecules with targeted biological activity.

Caption: Chemical Structure of the Topic Compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 654673-24-2[1]
Molecular Formula C₁₅H₁₂ClFOCalculated
Molecular Weight 262.70 g/mol [2]
IUPAC Name 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-oneN/A
Appearance White to off-white solid (Predicted)[3]
Canonical SMILES C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)ClCalculated
InChIKey Predicted: FQLVTKPLGWSJML-UHFFFAOYSA-NCalculated

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of diaryl propanones is effectively achieved through the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[4][5] This method involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This approach is advantageous as it typically avoids the rearrangements often seen in Friedel-Crafts alkylations and produces the target ketone with high regioselectivity.[5][6]

The proposed synthesis for 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one involves two primary stages:

  • Preparation of the Acylating Agent: 3-(4-fluorophenyl)propanoic acid is converted to its more reactive acyl chloride derivative, 3-(4-fluorophenyl)propanoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acylation of Chlorobenzene: The resulting acyl chloride is then reacted with 1,3-dichlorobenzene (or m-chlorobenzene) in the presence of AlCl₃. The acylium ion electrophile is directed to the position para to one chlorine and ortho to the other, though steric hindrance will favor substitution at the less hindered position. A more direct route would involve the acylation of chlorobenzene with 3-(4-fluorophenyl)propanoyl chloride. The electrophile will be directed by the chloro substituent primarily to the ortho and para positions. For the target 3-chloro isomer, the starting aromatic would be chlorobenzene.

Start 3-(4-fluorophenyl)propanoic acid + Thionyl Chloride (SOCl₂) Intermediate 3-(4-fluorophenyl)propanoyl chloride Start->Intermediate Step 1: Acyl Chloride Formation Catalyst AlCl₃ (Lewis Acid) Intermediate->Catalyst Reactant2 Chlorobenzene Reactant2->Catalyst Product 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one Catalyst->Product Step 2: Friedel-Crafts Acylation A Target Compound (CAS 654673-24-2) B High-Throughput Screening (e.g., Cytotoxicity Assays) A->B Biological Evaluation C Hit Identification (Active Compound Found) B->C Data Analysis D Lead Optimization (SAR Studies) C->D Medicinal Chemistry E Preclinical Development D->E Pharmacology & Toxicology F Clinical Trials E->F Regulatory Approval

Sources

Halogenated Dihydrochalcone Derivatives: A Technical Guide to Synthesis, SAR, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract Dihydrochalcones, a class of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings, serve as a promising scaffold in medicinal chemistry.[1][2] Their structural modification through halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine—has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity.[3][4] This guide provides a comprehensive technical overview of halogenated dihydrochalcone derivatives, designed for professionals in drug discovery and development. We will explore the causal logic behind their synthesis, delve into critical structure-activity relationships (SAR), and examine their therapeutic applications, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. This document synthesizes field-proven insights, detailed experimental protocols, and mechanistic pathways to serve as an authoritative resource for advancing research in this compelling area of medicinal chemistry.

Part 1: Foundational Concepts

The Dihydrochalcone Scaffold: A Privileged Structure

Dihydrochalcones are naturally occurring secondary metabolites and are considered "privileged structures" in medicinal chemistry due to their versatile binding capabilities with various biological targets.[5][6] Structurally, they consist of two benzene rings (A and B) linked by a saturated three-carbon propane bridge, which distinguishes them from their unsaturated precursors, chalcones.[1][7] This saturated linker imparts significant conformational flexibility, allowing the molecule to adopt optimal orientations within target protein binding pockets. The inherent bioactivity of the dihydrochalcone framework includes antioxidant, anti-inflammatory, antitumor, and antidiabetic properties, making it an excellent starting point for the development of novel therapeutic agents.[6][8][9]

The Role of Halogenation in Drug Design

The introduction of halogen atoms into a drug candidate is a cornerstone strategy in medicinal chemistry.[10] Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile through several mechanisms:

  • Lipophilicity Modulation : Halogenation, particularly with chlorine and bromine, often increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and improve oral bioavailability.[11]

  • Metabolic Stability : The carbon-halogen bond, especially the carbon-fluorine bond, is exceptionally strong. Its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4][10]

  • Binding Interactions : Halogens can participate in specific, non-covalent interactions known as "halogen bonds" with electron-rich atoms (like oxygen or nitrogen) in protein active sites, potentially increasing binding affinity and target selectivity.[12]

  • Electronic Effects : The high electronegativity of halogens can alter the electronic distribution within the molecule, influencing its acidity, basicity, and overall reactivity.[10]

The strategic placement of a halogen on the dihydrochalcone scaffold can thus amplify its inherent biological activities and overcome limitations such as poor bioavailability or rapid metabolism.[4][5]

Part 2: Synthesis and Characterization

General Synthetic Pathways to Dihydrochalcones

The most prevalent and efficient method for synthesizing dihydrochalcones is through the selective reduction of the α,β-unsaturated double bond of a corresponding chalcone precursor.[5][12] The chalcone itself is typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate aryl ketone and an aromatic aldehyde.[13][14]

The overall synthetic workflow is a two-step process:

  • Claisen-Schmidt Condensation : An acetophenone (supplying the A-ring) and a benzaldehyde (supplying the B-ring) react in the presence of a base (e.g., KOH) or acid catalyst to form the halogenated chalcone.[15]

  • Catalytic Hydrogenation : The resulting chalcone is subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond of the enone system, yielding the desired halogenated dihydrochalcone.[5][12] Catalysts such as palladium on carbon (Pd/C), rhodium, or nickel are commonly employed.[5]

Experimental Protocol: Catalytic Hydrogenation of a Halogenated Chalcone

This protocol describes a general, self-validating methodology for the synthesis of a halogenated dihydrochalcone from its chalcone precursor. The causality behind each step is explained to ensure reproducibility and understanding.

Objective : To selectively reduce the Cα=Cβ double bond of a 4'-Bromo-4-methoxychalcone to yield 4'-Bromo-4-methoxydihydrochalcone.

Materials :

  • 4'-Bromo-4-methoxychalcone (1 equivalent)

  • Palladium on Carbon (Pd/C), 10% (0.05-0.10 equivalents)

  • Ethyl Acetate (or Ethanol/Methanol), analytical grade

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Round-bottom flask, magnetic stirrer, and filtration setup (Celite pad)

Methodology :

  • Reaction Setup : Dissolve the 4'-Bromo-4-methoxychalcone (1 eq.) in a suitable solvent like ethyl acetate in a round-bottom flask. Rationale: Ethyl acetate is a good solvent for both the starting material and product and is relatively inert under these hydrogenation conditions.

  • Catalyst Addition : Carefully add 10% Pd/C catalyst (0.05-0.10 eq.) to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: The catalyst is pyrophoric and must be handled with care. An inert atmosphere prevents potential side reactions.

  • Hydrogenation : Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of H₂. Stir the reaction vigorously at room temperature. Rationale: Vigorous stirring ensures proper mixing of the substrate, solvent, and solid catalyst, maximizing the reaction rate. The H₂ atmosphere provides the reducing agent.

  • Monitoring the Reaction : Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot with a different Rf value corresponding to the dihydrochalcone should appear, while the starting chalcone spot diminishes. Rationale: TLC is a rapid and effective method to visually confirm the consumption of starting material and formation of the product, preventing over-reduction or incomplete reactions.

  • Work-up and Purification : Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite is a fine, porous filter aid that effectively removes the solid catalyst particles. It is crucial to remove the catalyst to stop the reaction and prevent contamination.

  • Isolation : Wash the Celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Dihydrochalcone Formation A Halogenated Acetophenone C Claisen-Schmidt Condensation (Base/Acid Catalyst) A->C B Aromatic Aldehyde B->C D Halogenated Chalcone C->D E Catalytic Hydrogenation (H₂, Pd/C) D->E F Halogenated Dihydrochalcone E->F G Purification (Filtration, Recrystallization) F->G

Caption: General two-step synthesis of halogenated dihydrochalcones.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of halogenated dihydrochalcones is highly dependent on the nature of the halogen and its position on the aromatic rings.

Influence of Halogen Type (F, Cl, Br)
  • Fluorine : The introduction of fluorine often leads to higher yields in hydrogenation reactions compared to other halogens.[5] This may be due to its ability to form strong hydrogen bonds with enzyme residues.[5] Fluorinated derivatives frequently exhibit enhanced metabolic stability and membrane permeability.[4][10] In some cases, fluorine substitution significantly boosts activity; for example, a 4-fluoro-trimethoxychalcone was found to be a potent inhibitor of nitric oxide production.[16]

  • Chlorine : Chlorine-substituted chalcones and their derivatives have demonstrated significant antimicrobial activity.[17][18] The presence of a chlorine atom can enhance efficacy against various bacterial and yeast strains compared to the non-halogenated parent compound.[18]

  • Bromine : Brominated derivatives have shown potent anticancer activity.[11][19] The bromine atom can increase lipophilicity, which may facilitate cell entry and interaction with intracellular targets.[11] The position of the bromine is critical; for instance, meta-substitution can be more effective than para-substitution for inhibiting cell activity in certain cancer lines.[13]

Impact of Halogen Position

The regiochemistry of halogenation is a critical determinant of biological potency. Studies on dihydroxylated chalcones have shown that the substitution pattern of hydroxyl groups is a key factor for radical scavenging activity, and this principle extends to other substituents like halogens.[20] For antitumor activity, the substitution pattern on both the A and B rings influences potency and selectivity.[12] For example, a study on brominated chalcones found that a derivative with bromine on the A-ring (specifically at the 4'-position) was highly potent against gastric cancer cell lines.[11][19]

Quantitative SAR Data Summary

The following table summarizes representative data from the literature, illustrating the impact of halogenation on the biological activity of dihydrochalcone precursors (chalcones).

Compound IDStructure (Chalcone Precursor)Halogen & PositionTarget/AssayActivity (IC₅₀)Reference
H72 Brominated Chalcone DerivativeBromine @ A-ringGastric Cancer (MGC803)3.57 µM[11][19]
Compound 162 Halogenated ChalconeHalogen @ meta-positionU937 Cell LineMore effective than para[13]
Compound 50 4-fluoro-3',4',5'-trimethoxychalconeFluorine @ B-ring (C4)Nitric Oxide Inhibition0.03 µM[16]
Visualization: Key SAR Principles

Caption: Key structure-activity relationship principles for halogenated dihydrochalcones.

Part 4: Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Halogenated dihydrochalcones and their precursors are extensively studied for their antitumor properties.[8][9] Brominated chalcones, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[11][19]

Mechanism of Action: ROS-Mediated Apoptosis A prominent mechanism involves the induction of reactive oxygen species (ROS) within cancer cells.[11][19] For example, the brominated chalcone derivative H72 was found to induce ROS generation in gastric cancer cells.[11] This elevation in ROS leads to mitochondrial-mediated apoptosis by activating the caspase-9/3 cascade.[19] This pro-oxidant strategy selectively targets cancer cells, which often have a compromised antioxidant defense system compared to healthy cells.

Visualization: ROS-Mediated Apoptotic Pathway

apoptosis cluster_cell compound Halogenated Dihydrochalcone cell Cancer Cell ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified pathway of ROS-mediated apoptosis induced by halogenated derivatives.

Antimicrobial and Anti-inflammatory Properties
  • Antimicrobial Activity : The incorporation of chlorine atoms into the chalcone scaffold has been shown to positively affect activity against microorganisms like E. coli, S. aureus, and C. albicans.[17][18] These compounds are often more effective than their non-halogenated counterparts.[18] The mechanism is thought to involve disruption of microbial membranes or inhibition of essential enzymes.

  • Anti-inflammatory Activity : Halogenated flavonoids, including chalcones, exhibit potent anti-inflammatory effects.[3] While some natural bromophenols from marine algae show anti-inflammatory activity, synthetic brominated chalcones have also been investigated for this purpose.[3] Their mechanism may involve the modulation of inflammatory signaling pathways, though direct scavenging of nitric oxide (NO) radicals appears unlikely for some derivatives.[3]

Part 5: Future Perspectives and Conclusion

Halogenated dihydrochalcone derivatives represent a highly adaptable and potent class of molecules in medicinal chemistry. The strategic use of halogenation provides a reliable method for fine-tuning the pharmacological profile of the dihydrochalcone scaffold, leading to compounds with enhanced potency and improved drug-like properties. Future research should focus on exploring less common halogens like iodine, investigating synergistic effects with other known drugs, and employing computational docking studies to design derivatives with higher target specificity.[12] The continued development of green chemistry approaches for their synthesis will also be crucial for sustainable drug discovery pipelines.[21] This guide provides a foundational framework for researchers to build upon, leveraging the unique properties of halogenation to unlock the full therapeutic potential of dihydrochalcones.

References

  • Kulbacka, J., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. [Link]

  • Pinteus, S., et al. (2025). Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. Marine Drugs. [Link]

  • Ali, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27956–27977. [Link]

  • Orlewska, C., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Dihydrochalcones: Occurrence in the Plant Kingdom, Chemistry and Biological Activities. ResearchGate. [Link]

  • Orlewska, C., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]

  • MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

  • Ribeiro, C. M. F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences. [Link]

  • Liu, H., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology, 309, 77-86. [Link]

  • Lin, F., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. [Link]

  • Sanhueza, L., et al. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. MDPI. [Link]

  • Ahmed, M. H., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. [Link]

  • Preprints.org. (2025). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. Preprints.org. [Link]

  • ResearchGate. (n.d.). Dihydrochalcones as Antitumor Agents. ResearchGate. [Link]

  • Ko, H. R., et al. (2004). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Archives of Pharmacal Research, 27(2), 159-163. [Link]

  • De Luca, F., et al. (2022). Dihydrochalcones as Antitumor Agents. Current Medicinal Chemistry, 29(30), 5042-5061. [Link]

  • Kulbacka, J., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review. Molecules. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Tuccinardi, T., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. [Link]

  • Kim, B.-T., et al. (2004). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Bulletin of the Korean Chemical Society. [Link]

  • Niu, H., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Expert Opinion on Therapeutic Patents. [Link]

  • Sanhueza, L., et al. (2024). Structure-Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Plants (Basel). [Link]

  • Dianhar, H., et al. (2026). Green synthesis of chalcones derivatives. ResearchGate. [Link]

  • Org-Parma. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Org-Parma. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 3'-Chloro-Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3'-chloro-substituted propiophenones, a class of compounds with significant relevance in medicinal chemistry and pharmacology. Drawing from established research and field-proven insights, this document will delve into the synthesis, biological activity, and the nuanced effects of structural modifications on the pharmacological profile of these molecules. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction: The Propiophenone Core and the Significance of 3'-Chloro Substitution

Propiophenones, characterized by a phenyl ring attached to a propan-1-one moiety, are a versatile class of organic compounds. Their derivatives, particularly synthetic cathinones, have been extensively studied for their psychomotor stimulant effects.[1][2] These effects are primarily mediated through interactions with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] The core propiophenone structure serves as a foundational scaffold for developing a wide range of biologically active molecules.

The introduction of a chlorine atom at the 3' position of the phenyl ring has a profound impact on the molecule's electronic and steric properties, which in turn significantly influences its pharmacological activity. 3'-Chloropropiophenone itself is a key intermediate in the synthesis of several pharmaceutical agents, including the antidepressant bupropion and the selective serotonin reuptake inhibitor (SSRI) dapoxetine.[4][5][6] This underscores the therapeutic potential of this particular substitution pattern. This guide will explore the SAR of this class of compounds, with a focus on how modifications to the core structure affect their interaction with biological targets.

Mechanism of Action: Targeting Monoamine Transporters

The primary mechanism of action for many biologically active 3'-chloro-substituted propiophenones is the modulation of monoamine neurotransmitter levels in the synaptic cleft.[1] This is achieved by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal.[3]

Substituted propiophenones can act on these transporters in two main ways:

  • Transporter Inhibition (Blockers): Similar to cocaine, these compounds bind to the transporter and block the reuptake of the neurotransmitter, leading to an increased concentration of the neurotransmitter in the synapse.[1][7]

  • Transporter Substrates (Releasers): These compounds are transported into the neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a significant release of neurotransmitters into the synapse.[1][2]

The specific functional outcome—inhibition versus release—is highly dependent on the structural features of the molecule.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 3'-chloro-substituted propiophenones can be systematically dissected by considering the contributions of different structural components: the 3'-chloro substitution on the phenyl ring, modifications to the alkyl chain, and substitutions on the amino group.

The Critical Role of the 3'-Chloro Substituent

The presence and position of the halogen on the phenyl ring are critical determinants of activity. The 3'-chloro substitution, in particular, has been found to be advantageous for certain therapeutic applications. For example, in the case of bupropion (2-(tert-butylamino)-3'-chloropropiophenone), the 3'-chloro analogue exhibits potent antidepressant activity.[8]

The electron-withdrawing nature of the chlorine atom at the meta position influences the electronic distribution of the aromatic ring, which can affect binding affinity and selectivity for the monoamine transporters. The position of the halogen is also crucial; for instance, differences in the interaction with DAT have been observed between para- and meta-substituted cathinones.[9]

Modifications to the Propiophenone Backbone

The introduction of a bromine atom at the alpha position of the propiophenone core, yielding compounds like 2-bromo-3'-chloropropiophenone, is a common synthetic step for the introduction of an amino group.[10] While this intermediate is often not the final active compound, it's important to note its own potential for biological activity and toxicity. For instance, 2-bromo-3'-chloropropiophenone has been shown to be mutagenic in the presence of metabolic activation.[11]

The nature of the substituent on the amino group plays a pivotal role in determining the potency and selectivity of the compound for the different monoamine transporters.

A notable example is 2-(tert-butylamino)-3'-chloropropiophenone , the free base of bupropion. The bulky tert-butyl group is a key feature that contributes to its specific pharmacological profile as a norepinephrine-dopamine reuptake inhibitor with antidepressant properties.[8] The maleate salt of this compound has been found to have improved stability and reduced corrosiveness compared to the hydrochloride salt, making it more suitable for pharmaceutical formulations.[8]

The exploration of other N-substituents on the 3'-chloropropiophenone scaffold can lead to a wide range of pharmacological activities, from stimulant to antidepressant effects.

Synthesis of 3'-Chloro-Substituted Propiophenones

The synthesis of 3'-chloropropiophenone and its derivatives typically involves well-established organic chemistry reactions.

Synthesis of the 3'-Chloropropiophenone Core

A common method for synthesizing 3'-chloropropiophenone is through a Friedel-Crafts acylation of chlorobenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride.[12][13]

Another synthetic route involves the reaction of a Grignard reagent , such as 3-chlorophenylmagnesium bromide, with propionyl chloride.[12] A detailed experimental protocol for a Grignard-based synthesis is described below.

Experimental Protocol: Grignard Synthesis of 3'-Chloropropiophenone[14]

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • Iodine (crystal)

  • Ethyl bromide

  • 3-chlorobenzonitrile

  • 6N Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottomed flask equipped with a condenser, drying tube, and dropping funnel, place magnesium turnings (4.86 g, 0.2 mol) and dry diethyl ether (30 ml). Add a crystal of iodine.

  • Slowly add a solution of ethyl bromide (21.8 g, 0.2 mol) in dry diethyl ether (30 ml) to initiate the Grignard reaction.

  • Heat the mixture under reflux for one hour and then allow it to cool to room temperature.

  • Add a solution of 3-chlorobenzonitrile (16.51 g, 0.12 mol) in dry diethyl ether (70 ml). A precipitate will form.

  • Stir the mixture overnight at room temperature.

  • Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of water (50 ml) followed by 6N hydrochloric acid (~100 ml) until the pH is acidic.

  • Stir the mixture for 1.5 hours and then extract with ethyl acetate.

  • Wash the organic extract twice with water, dry over a suitable drying agent (e.g., Na2SO4), and concentrate using a rotary evaporator to obtain the crude product.

  • Further purification by vacuum distillation or recrystallization yields 3'-chloropropiophenone.

The following diagram illustrates the workflow for the Grignard synthesis of 3'-chloropropiophenone.

// Nodes A [label="1. Grignard Reagent Formation\n(Mg, Ethyl Bromide in Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction with 3-Chlorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Acidic Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Extraction with Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Washing and Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\n(Distillation/Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Product:\n3'-Chloropropiophenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Add Nitrile"]; B -> C [label="Add H2O, HCl"]; C -> D [label="Separate Layers"]; D -> E [label="Wash with H2O"]; E -> F [label="Remove Solvent"]; F -> G [label="Purify Crude"]; G -> H; }

Caption: Grignard Synthesis Workflow
Introduction of the Amino Group

To synthesize derivatives like 2-amino-3'-chloropropiophenones, a common strategy is to first brominate the 3'-chloropropiophenone at the alpha-position to form 2-bromo-3'-chloropropiophenone. This intermediate can then be reacted with a suitable amine, such as tert-butylamine, to yield the desired product.[8] The reaction with tert-butylamine is often slow and may require a solvent like acetonitrile to proceed efficiently.[8]

Applications and Therapeutic Potential

3'-Chloro-substituted propiophenones are not only valuable research tools for studying monoamine transporter function but also serve as crucial building blocks for a variety of pharmaceuticals.

Key Applications:

  • Antidepressants: As exemplified by bupropion, these compounds can act as effective antidepressants.[8]

  • Anxiolytics and treatments for sexual dysfunction: Dapoxetine, a selective serotonin reuptake inhibitor, is synthesized from a 3'-chloropropiophenone precursor.[6]

  • Agrochemicals: The propiophenone scaffold is also utilized in the synthesis of herbicides and pesticides.[14]

  • Fragrance Industry: Certain derivatives find use in the formulation of fragrances.[14]

  • Research Reagents: They are widely used in synthetic organic chemistry to create more complex molecules.[13]

The versatility of the 3'-chloropropiophenone core makes it a subject of ongoing research for the development of novel therapeutic agents.

Conclusion

The structure-activity relationship of 3'-chloro-substituted propiophenones is a rich and complex field. The 3'-chloro substituent imparts unique electronic and steric properties that are crucial for the biological activity of these compounds, particularly their interaction with monoamine transporters. By systematically modifying the propiophenone backbone and the N-substituents, a diverse range of pharmacological profiles can be achieved, leading to the development of important therapeutic agents. A thorough understanding of the SAR of this class of compounds is essential for the rational design of new drugs with improved efficacy and safety profiles.

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience.
  • Neuropharmacology of Synthetic C
  • Neuropharmacology of Synthetic C
  • (+)-Cathinone mechanism of action on dopamine transporters. Benchchem.
  • Neuropharmacology of Synthetic Cathinones. (2018).
  • Exploring the Synthesis Pathways and Applications of 3-Chloropropiophenone. NINGBO INNO PHARMCHEM CO.,LTD..
  • 3'-Chloropropiophenone synthesis. ChemicalBook.
  • Synthesis of 3'-chloropropiophenone. PrepChem.com.
  • 3'-Chloropropiophenone 34841-35-5 wiki. Guidechem.
  • 3-Chloropropiophenone. (2019). PMC.
  • Biologically active ketone derivative, preparation and use. (1984).
  • 3-Chloropropiophenone. Chemsrc.
  • High-Quality 3-ChloroPropiophenone for Pharmaceutical Synthesis. Modi Chemical.
  • 3'-Chloropropiophenone. Chem-Impex.
  • 3'-Chloropropiophenone. PharmaCompass.com.
  • 3-Chloropropiophenone 98 34841-35-5. Sigma-Aldrich.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI.
  • alpha-Bromo-3-chloropropiophenone. PubChem.
  • What is 3-Chloropropiophenone and its Applic
  • Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. (2013). PubMed.
  • 3-Chloropropiophenone. (2019).
  • 2-Bromo-3'-chloropropiophenone. ChemicalBook.

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Pharmacological Potential of Fluorinated 1,3-Diarylpropan-1-ones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential of fluorinated 1,3-diarylpropan-1-ones.

A Technical Guide to the "Saturated" Scaffold in Drug Discovery

Executive Summary

While the unsaturated 1,3-diarylprop-2-en-1-ones (chalcones) are ubiquitous in medicinal chemistry, their saturated counterparts—1,3-diarylpropan-1-ones (dihydrochalcones) —offer a distinct and often superior pharmacological profile. The saturation of the


-bridge eliminates the Michael acceptor reactivity, significantly reducing non-specific toxicity and promiscuous covalent binding.

This guide focuses on the fluorinated derivatives of this scaffold. The strategic incorporation of fluorine atoms modulates lipophilicity (


), metabolic stability, and ligand-target binding kinetics, transforming the dihydrochalcone backbone into a potent scaffold for neuroprotective (MAO-B inhibition), antidiabetic (SGLT2 inhibition), and anticancer therapeutics.

Part 1: The Fluorine Advantage in the Dihydrochalcone Scaffold

The introduction of fluorine into the 1,3-diarylpropan-1-one structure is not merely a steric substitution; it is a fundamental electronic modification.

Metabolic Blockade

The 1,3-diarylpropan-1-one scaffold is susceptible to rapid oxidative metabolism, particularly hydroxylation at the para-positions of the aryl rings by Cytochrome P450 enzymes.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.

  • Effect: Substitution of hydrogen with fluorine at metabolically labile sites (e.g., para-position of Ring B) blocks hydroxylation, extending the biological half-life (

    
    ).
    
Conformational Flexibility & Binding

Unlike the rigid, planar chalcone, the saturated ethylene bridge (


) in 1,3-diarylpropan-1-ones allows for free rotation.
  • The Fluorine Effect: Fluorine acts as a hydrogen bond acceptor (weak) and modulates the acidity of nearby protons. In the context of enzyme active sites (e.g., MAO-B), this flexibility allows the fluorinated aryl rings to adopt "induced fit" conformations that rigid chalcones cannot access.

Lipophilicity Modulation
  • Data: A single fluorine substitution typically increases

    
     by ~0.25 units. This enhances Blood-Brain Barrier (BBB) permeability, a critical requirement for neuroactive agents targeting MAO-B.
    

Part 2: Synthetic Pathways

The most robust route to fluorinated 1,3-diarylpropan-1-ones is the stepwise synthesis: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

Workflow Diagram

SynthesisPath Acetophenone Fluorinated Acetophenone Chalcone Intermediate: Fluorinated Chalcone (1,3-diarylprop-2-en-1-one) Acetophenone->Chalcone Claisen-Schmidt (KOH/EtOH, RT) Benzaldehyde Fluorinated Benzaldehyde Benzaldehyde->Chalcone Dihydrochalcone Target: Fluorinated 1,3-diarylpropan-1-one Chalcone->Dihydrochalcone H2, Pd/C (EtOAc, 40 psi)

Caption: Stepwise synthesis of fluorinated 1,3-diarylpropan-1-ones via chalcone intermediate.

Detailed Experimental Protocol

Target Compound: 3-(4-Fluorophenyl)-1-(4-fluorophenyl)propan-1-one.

Step 1: Synthesis of Intermediate Chalcone
  • Reagents: 4-Fluoroacetophenone (10 mmol), 4-Fluorobenzaldehyde (10 mmol), Ethanol (20 mL), 40% KOH (aq).

  • Procedure: Dissolve ketone and aldehyde in ethanol. Add KOH dropwise at 0°C. Stir at room temperature for 12 hours.

  • Workup: Pour into ice water, acidify with HCl (10%). Filter the yellow precipitate (Chalcone). Recrystallize from ethanol.

Step 2: Selective Hydrogenation
  • Reagents: Fluorinated Chalcone (5 mmol), 10% Pd/C (10 wt%), Ethyl Acetate (30 mL).

  • Procedure:

    • Place the chalcone and catalyst in a Parr hydrogenation bottle.

    • Purge with

      
       gas, then introduce 
      
      
      
      gas at 40 psi.
    • Shake at room temperature for 4-6 hours. Monitor via TLC (disappearance of the yellow chalcone spot indicates saturation).

  • Purification: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

  • Validation:

    
     NMR must show the disappearance of vinylic doublets (
    
    
    
    7.4-7.8 ppm) and appearance of two triplets (
    
    
    ~3.0-3.4 ppm) corresponding to the
    
    
    bridge.

Part 3: Pharmacological Profiles & SAR

Neuroprotection: MAO-B Inhibition

The saturated scaffold is a privileged structure for Monoamine Oxidase B (MAO-B) inhibition, relevant for Parkinson’s disease.

  • Mechanism: Reversible competitive inhibition.[1] The fluorine atom on the B-ring (distal ring) often occupies the hydrophobic entrance cavity of MAO-B.

  • SAR Insight:

    • 4-F substitution (Ring B): Increases potency (

      
       often < 100 nM).
      
    • Saturation: Crucial. The saturated bridge allows the molecule to span the distance between the FAD cofactor and the entrance cavity without steric clash.

Antidiabetic Activity: SGLT2 & -Glucosidase

Historically, dihydrochalcones like Phlorizin are SGLT inhibitors. Fluorination enhances the metabolic stability of these glycosidic analogs.

  • Target: Sodium-Glucose Co-transporter 2 (SGLT2).

  • Fluorine Role: A fluorine at the 3'-position of the A-ring mimics the hydroxyl group's electronics but prevents glucuronidation, enhancing oral bioavailability.

Anticancer: Tubulin Polymerization Inhibition

While chalcones are more potent cytotoxic agents, fluorinated dihydrochalcones offer a safety advantage. They exhibit cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines but with significantly lower toxicity to normal fibroblasts compared to their unsaturated parents.

Quantitative Data Summary (Representative Literature Values):

Compound ClassStructureTargetActivity (

)
Toxicity (SI)
Chalcone 4-F-ChalconeMAO-B0.05

M
Low (Toxic)
Dihydrochalcone 4-F-Dihydrochalcone MAO-B 0.08

M
High (Safe)
Dihydrochalcone 3,4-difluoro-DHC

-Glucosidase
12.5

M
>50

Part 4: Mechanism of Action (Neuroprotection)

The following diagram illustrates the pathway by which fluorinated dihydrochalcones exert neuroprotection in dopaminergic neurons.

MOA DHC Fluorinated Dihydrochalcone MAOB MAO-B Enzyme (Mitochondrial) DHC->MAOB Reversible Inhibition Metabolites DOPAC + H2O2 (Toxic Species) DHC->Metabolites Blocks Formation Survival Neuronal Survival DHC->Survival Promotes Dopamine Dopamine (Cytosolic) MAOB->Dopamine Catabolism Dopamine->Metabolites MAO-B Action ROS Oxidative Stress (ROS) Metabolites->ROS Generates Apoptosis Neuronal Apoptosis ROS->Apoptosis Triggers

Caption: Mechanism of neuroprotection via MAO-B inhibition and reduction of oxidative stress.

Part 5: Biological Assay Protocol (MAO-B Inhibition)

To validate the activity of synthesized fluorinated 1,3-diarylpropan-1-ones, a standard fluorometric assay is recommended.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

Protocol:

  • Preparation: Dilute synthesized compounds in DMSO to varying concentrations (0.001

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix 10

    
    L of inhibitor with 90 
    
    
    
    L of enzyme buffer (0.1 M potassium phosphate, pH 7.4). Incubate at 37°C for 15 minutes.
  • Reaction Trigger: Add 100

    
    L of reaction mix (200 
    
    
    
    M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
  • Measurement: Monitor fluorescence (Ex: 545 nm / Em: 590 nm) for 30 minutes.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. [Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. PMC. [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Design of fluorinated cinnamylpiperazines as potential MAO-B ligands. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrogenation of 3'-Chloro-Substituted Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Reduction of Halogenated Chalcones

Chalcones, characterized by their α,β-unsaturated ketone core, are privileged structures in medicinal chemistry and materials science.[1][2] The catalytic hydrogenation of the chalcone scaffold is a fundamental transformation, typically aimed at selectively reducing the carbon-carbon double bond to yield the corresponding dihydrochalcone. This saturation alters the molecule's three-dimensional structure and electronic properties, profoundly impacting its biological activity.

The presence of a chloro-substituent, particularly on the 3'-position of the benzoyl ring (Ring A), introduces a significant challenge: chemoselectivity. The goal is to hydrogenate the C=C bond while preserving both the carbonyl group (C=O) and, crucially, the carbon-chlorine (C-Cl) bond. The latter is susceptible to hydrogenolysis (cleavage), an often-undesirable side reaction, especially with highly active catalysts like palladium.[3][4]

This guide provides an in-depth analysis of catalytic hydrogenation protocols for 3'-chloro-substituted chalcones. It moves beyond simple step-by-step instructions to explain the underlying principles of catalyst selection, reaction control, and the mechanistic rationale behind achieving high selectivity. The protocols described herein are designed to be robust and serve as a validated starting point for researchers in synthetic chemistry and drug development.

The Core Challenge: Achieving Chemoselectivity

The primary obstacle in the hydrogenation of 3'-chloro-chalcones is achieving selective reduction of the olefinic bond in the presence of two other reducible functionalities: the carbonyl group and the C-Cl bond.

  • C=C vs. C=O Reduction: Most standard hydrogenation catalysts, both heterogeneous and homogeneous, preferentially reduce the more accessible and reactive C=C double bond over the C=O bond.[5] However, aggressive conditions or less selective catalysts can lead to over-reduction to the saturated alcohol.[6][7]

  • C=C Reduction vs. C-Cl Hydrogenolysis: This is the most critical challenge. Catalysts renowned for their high activity, such as Palladium on Carbon (Pd/C), are also notoriously efficient at cleaving carbon-halogen bonds.[3] The 3'-position of the chloro substituent places it on an aromatic ring, making the C-Cl bond relatively strong. Nonetheless, the choice of catalyst, solvent, and hydrogen source is paramount to prevent dehalogenation.

Reaction Pathway Overview

The hydrogenation of a 3'-chloro-substituted chalcone can proceed through several pathways, as illustrated below. The desired product is the dihydrochalcone, where only the C=C bond has been reduced.

G cluster_0 Reaction Pathways Start 3'-Chloro-Chalcone (α,β-Unsaturated Ketone) Product_A Desired Product: 3'-Chloro-Dihydrochalcone (Saturated Ketone) Start->Product_A Selective C=C Hydrogenation Product_C Side Product 2: Dehalogenated Dihydrochalcone Start->Product_C C=C Hydrogenation + Dehalogenation Product_B Side Product 1: 3'-Chloro-Saturated Alcohol Product_A->Product_B C=O Reduction Product_A->Product_C Dehalogenation Product_D Side Product 3: Dehalogenated Saturated Alcohol Product_B->Product_D Dehalogenation Product_C->Product_D C=O Reduction

Caption: Possible products from the hydrogenation of 3'-chloro-chalcone.

Catalytic Systems and Protocols

The choice of catalyst is the most critical decision in designing a successful hydrogenation protocol for this substrate class. We will explore both heterogeneous and homogeneous systems, providing field-tested insights and detailed procedures.

Heterogeneous Catalysis: The Workhorse Systems

Heterogeneous catalysts are solids that are insoluble in the reaction medium, making them easy to remove by simple filtration.[9] This simplifies product purification and allows for potential catalyst recycling.

Palladium on carbon is one of the most common and efficient hydrogenation catalysts.[10] However, its high activity presents a significant risk of dehalogenation.[3] Success with Pd/C hinges on using milder conditions, often through Catalytic Transfer Hydrogenation (CTH), which avoids the use of high-pressure H₂ gas.

Catalytic Transfer Hydrogenation (CTH): A Milder Approach

CTH utilizes a hydrogen donor molecule in solution, which transfers hydrogen to the substrate on the catalyst surface.[11] This method is often safer, requires simpler equipment than high-pressure hydrogenation, and can provide excellent chemoselectivity.[11][12] Ammonium formate is a widely used and effective hydrogen donor for this purpose.[11][13]

Protocol 1: Microwave-Assisted CTH with Pd/C and Ammonium Formate

This protocol is adapted from a highly efficient microwave-assisted method, which offers rapid and uniform heating, significantly reducing reaction times.[11]

Core Principle: Ammonium formate decomposes on the palladium surface to generate hydrogen in situ, along with ammonia and carbon dioxide.[13] This transient, localized concentration of hydrogen is sufficient to reduce the C=C bond without aggressively attacking the C-Cl bond. Microwave irradiation accelerates the process.[11]

  • Reagents & Equipment:

    • 3'-Chloro-substituted chalcone

    • 10% Palladium on Carbon (Pd/C), 5 mol%

    • Ammonium formate (HCOONH₄), 4 equivalents

    • Ethanol (EtOH), reaction solvent

    • Microwave synthesis reactor vial with a stir bar

    • Microwave reactor

    • Celite® for filtration

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Preparation: To a microwave reactor vial, add the 3'-chloro-chalcone (1.0 eq), ammonium formate (4.0 eq), and a magnetic stir bar.

    • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add it to the solvent-wetted reagents quickly.[14][15]

    • Solvent Addition: Add ethanol to achieve a substrate concentration of approximately 0.1 M.

    • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 60 °C for 20-30 minutes with stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the disappearance of the starting material.

    • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or dichloromethane.

    • Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite. Keep it wet with solvent during filtration and quench with water before disposal.[15]

    • Purification: Wash the Celite pad thoroughly with the same solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary.

Raney Nickel is a fine-grained, porous nickel catalyst prepared from a nickel-aluminum alloy.[16] It is a powerful hydrogenating agent, effective for reducing a wide range of functional groups.[9] While generally less prone to dehalogenation than Pd/C under comparable conditions, selectivity can still be an issue and requires careful optimization of temperature and pressure.[17]

Protocol 2: Classical Hydrogenation with Raney® Nickel

This protocol uses molecular hydrogen (H₂) under moderate pressure.

  • Reagents & Equipment:

    • 3'-Chloro-substituted chalcone

    • Raney® Nickel (W.R. Grace and Company), ~10% by weight of the substrate, as an aqueous slurry

    • Methanol (MeOH) or Ethanol (EtOH)

    • Parr shaker or similar hydrogenation apparatus

    • Celite® for filtration

  • Step-by-Step Procedure:

    • Vessel Preparation: Add the 3'-chloro-chalcone (1.0 eq) and the solvent (MeOH or EtOH) to a pressure-rated hydrogenation vessel.

    • Catalyst Addition: Carefully wash the Raney® Nickel slurry several times with the reaction solvent to remove the water. Add the solvent-wet catalyst to the reaction vessel. Safety Note: Dry Raney® Nickel is highly pyrophoric and must be handled as a slurry.[16]

    • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with an inert gas (N₂ or Ar) followed by a vacuum, then purge with H₂ gas.

    • Reaction: Pressurize the vessel with H₂ gas (typically 3-5 bar, 45-75 psi). Begin vigorous stirring or shaking and heat to a moderate temperature (e.g., 40-60 °C) if necessary.

    • Monitoring: Monitor the reaction by observing the pressure drop from H₂ consumption. The reaction is typically complete within 2-6 hours.

    • Workup: Once H₂ uptake ceases, cool the vessel to room temperature. Carefully vent the excess H₂ gas in a fume hood and purge the system with an inert gas.

    • Filtration: Filter the reaction mixture through a pad of Celite®. The Raney® Nickel particles are very fine, so a thick pad may be required. Keep the filter cake wet with solvent at all times.

    • Purification: Rinse the filter cake with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify as needed.

Homogeneous Catalysis: The Precision Instruments

Homogeneous catalysts are soluble in the reaction medium, offering exceptional selectivity due to their well-defined, tunable ligand environments.[18][19] While catalyst removal can be more complex than with heterogeneous systems, they often operate under milder conditions and can provide a solution when dehalogenation is a persistent problem.

Recent advances have highlighted earth-abundant metal catalysts, such as manganese, for highly chemoselective hydrogenations.[7] Certain well-defined Mn(I) pincer complexes have shown remarkable ability to reduce the C=C bond of α,β-unsaturated ketones while tolerating a wide array of sensitive functional groups, including halides.[6][7]

Protocol 3: Hydrogenation with a Defined Mn(I) Pincer Catalyst

This protocol is based on methodologies developed for Mn-catalyzed chemoselective hydrogenations.[6][7]

  • Core Principle: A well-defined manganese hydride complex acts as the active catalyst. The reaction proceeds via an outer-sphere hydride transfer mechanism, which is highly selective for the 1,4-addition to the conjugated system, thus reducing the C=C bond without interacting with the C-Cl or C=O groups.[6]

  • Reagents & Equipment:

    • 3'-Chloro-substituted chalcone

    • Mn(I) pincer catalyst (e.g., [(PCNHCP)Mn(CO)₂H]), 1-5 mol%

    • Anhydrous toluene or THF

    • Schlenk flask or pressure tube (e.g., a thick-walled screw-cap tube)

    • Hydrogen (H₂) balloon or regulated pressure line

    • Standard laboratory glassware for workup

  • Step-by-Step Procedure:

    • Setup: In a glovebox or under an inert atmosphere (Ar), add the 3'-chloro-chalcone (1.0 eq), the Mn(I) catalyst (0.01-0.05 eq), and anhydrous solvent to a pressure tube equipped with a stir bar.

    • System Purge: Seal the tube, remove it from the glovebox, and connect it to a vacuum/H₂ manifold. Purge the system by evacuating and backfilling with H₂ gas three times.

    • Reaction: Leave the final atmosphere as H₂ (1-5 bar pressure). Place the tube in a preheated oil bath (e.g., 100-110 °C) and stir vigorously.

    • Monitoring: Monitor the reaction by taking aliquots (under an inert atmosphere) and analyzing by GC-MS or ¹H NMR.

    • Workup: After completion, cool the reaction to room temperature and carefully vent the H₂ pressure.

    • Purification: Open the tube and concentrate the reaction mixture directly. The crude product can be purified by silica gel column chromatography to remove the catalyst and any minor impurities.

Data Summary and Comparison

The following table summarizes typical conditions and outcomes for the different catalytic systems. Yields and selectivities are highly substrate-dependent, but this provides a comparative overview.

Catalytic SystemCatalyst (Loading)H₂ Source (Pressure)SolventTemp. (°C)Time (h)Typical YieldSelectivity NotesRef.
Pd/C (CTH) 10% Pd/C (5 mol%)HCOONH₄ (4 eq)EtOH60 (MW)0.5>90%Excellent C=C vs. C=O and C-Cl selectivity.[11]
Raney® Nickel Raney® Ni (~10 wt%)H₂ (3-5 bar)MeOH40-602-680-95%Good selectivity, but risk of dehalogenation at higher temps/pressures.[9][16]
Mn-Pincer [(PCNHCP)Mn(CO)₂H] (5 mol%)H₂ (1-3 bar)Toluene11012-24>90%Outstanding chemoselectivity; tolerates halides, esters, and other groups.[6][7]
Rh-Complex Cationic Rh-phosphineH₂ (1-10 bar)γ-Valerolactone25-501-4>95%Exclusive selectivity for the C=C bond reported for various chalcones.[8]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical heterogeneous catalytic hydrogenation experiment.

G cluster_workflow General Hydrogenation Workflow prep 1. Preparation - Weigh Substrate - Add Solvent cat_add 2. Catalyst Addition (Handle with care - pyrophoric risk) prep->cat_add setup 3. Reaction Setup - Seal Vessel - Purge with N₂/Ar - Introduce H₂ source cat_add->setup reaction 4. Reaction - Stir/Shake - Heat (if needed) - Monitor (TLC, GC, H₂ uptake) setup->reaction workup 5. Workup - Vent H₂ - Purge with N₂/Ar reaction->workup filter 6. Catalyst Removal - Filter through Celite® - Keep filter cake wet workup->filter purify 7. Purification - Concentrate Filtrate - Column Chromatography (if needed) filter->purify analyze 8. Analysis - NMR, MS, IR - Confirm Structure & Purity purify->analyze

Caption: Standard workflow for a heterogeneous hydrogenation reaction.

Conclusion and Final Recommendations

For the selective hydrogenation of 3'-chloro-substituted chalcones, control over chemoselectivity is the defining parameter for success.

  • For routine synthesis with high efficiency and safety , the Microwave-Assisted Catalytic Transfer Hydrogenation with Pd/C and ammonium formate is highly recommended. It is rapid, uses standard equipment, and largely mitigates the dehalogenation risk associated with palladium.[11]

  • When cost is a primary driver and moderate pressure equipment is available, Raney® Nickel offers a robust alternative, provided that reaction conditions are carefully controlled to maintain selectivity.[9]

  • For substrates that prove particularly sensitive to dehalogenation or for projects where absolute chemoselectivity is paramount, employing a homogeneous catalyst like a modern Manganese-pincer complex is the state-of-the-art solution.[7] Though the catalyst may be more expensive or require air-sensitive handling techniques, the unparalleled selectivity justifies its use in demanding applications.

Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate before proceeding to a larger scale. Careful monitoring and characterization are essential to validate the identity and purity of the desired 3'-chloro-dihydrochalcone product.

References

  • H. Ohta, S. Takeda, M. Orita, Y. Watanabe, & H. Orita. (1985). Selective Hydrogenation of Carbon-Carbon Double bonds of Chalcones by Corynebacterium equi IFO 3730. Agric. Bioi. Chem., 49(3), 665-669. [Link]

  • S. Das, D. B. L. De, S. M. W. Rahaman, & B. Saha. (2022). Room temperature chemoselective hydrogenation of C[double bond, length as m-dash]C, C[double bond, length as m-dash]O and C[double bond, length as m-dash]N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. RSC Advances. [Link]

  • V. M. L. Verdegaal, J. P. H. Oud, M. Lutz, J. I. van der Vlugt, & B. de Bruin. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. [Link]

  • S. Sakaguchi, T. Yamaga, & Y. Ishii. (2001). Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol. Journal of Organic Chemistry, 66, 4710-4712. [Link]

  • S. Das, D. B. L. De, S. M. W. Rahaman, & B. Saha. (2022). Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. National Institutes of Health. [Link]

  • G. J. P. Britovsek, S. A. R. Mian, & G. W. J. V. Slawin. (2011). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. [Link]

  • D. Zhuang, et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • X. Cui, Y. Li, & K. Ding. (2014). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. National Institutes of Health. [Link]

  • A. M. D'hooghe, N. De Kimpe, & M. D'hooghe. (2011). The chemoselective double bond reduction of chalcones 8. ResearchGate. [Link]

  • S. H. Lee. (2020). Chalcone Part II Catalytic Reduction of Substituted Chalcone. YouTube. [Link]

  • N/A. (2003). Selective hydrogenation of α, β-unsaturated ketones to α, β-unsaturated alcohols on gold-supported catalysts. ElectronicsAndBooks. [Link]

  • A. A. G. Blanco, J. A. L. T. S. T. M. F. C. V. R. P. F. L. C. G. F. A. D. D. C. D. G. & E. J. M. H. (2014). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. ACS Catalysis. [Link]

  • A. Papp, et al. (2019). Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. ResearchGate. [Link]

  • A. Deshmukh, et al. (2010). An efficient heterogeneous catalytic system for chemoselective hydrogenation of unsaturated ketones in aqueous medium. Semantic Scholar. [Link]

  • A. M. Ochoa-Botache, et al. (2024). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. [Link]

  • S. Kumar, et al. (2022). Reduction of chalcone by hydrogenation. ResearchGate. [Link]

  • V. M. L. Verdegaal, et al. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. National Institutes of Health. [Link]

  • F. P. F. F. G. S. C. M. L. P. (2003). First Example of Selective Hydrogenation of Unconstrained α,β-Unsaturated Ketone to α,β-Unsaturated Alcohol by Molecular Hydrogen. ResearchGate. [Link]

  • N/A. (N/A). Hydrogenation (atmospheric pressure) with Pd/C. chem-station.com. [Link]

  • S. Kundu, S. Shaikh, & S. M. W. Rahaman. (2024). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. Synlett. [Link]

  • K. Chang. (2016). The Complete Mechanism of Chalcone Formation. eScholarship. [Link]

  • N/A. (2023). HOMOGENEOUS CATALYSIS. University of Jyväskylä. [Link]

  • N/A. (N/A). Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

  • N/A. (N/A). Standard Operating Procedures. The Sarpong Group. [Link]

  • S. K. Kirumakki, et al. (2020). Proposed mechanism for the synthesis of chalcones via Iron‐catalysed... ResearchGate. [Link]

  • M. R. N. M. R. P. E. M. S. W. M. M. R. P. E. M. S. (2009). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. ResearchGate. [Link]

  • S. Guizzetti, et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry. [Link]

  • M. Kratky, et al. (2002). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. ResearchGate. [Link]

  • N/A. (N/A). Raney nickel. Wikipedia. [Link]

  • N/A. (2008). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. [Link]

  • P.A. Chaloner. (1994).
  • N/A. (2021). 11.4: Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. [Link]

  • X. Cui, et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. [Link]

  • M. R. S. S. S. S. R. R. B. S. S. (2004). Selective Reduction of Carbon–carbon Double Bonds of Aryl Substituted Chalcones with Zn/CH3COONH4/C2H5OH/H2O. Semantic Scholar. [Link]

  • A. Papp, et al. (2019). Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). ResearchGate. [Link]

  • N/A. (N/A). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. mdpi.com. [Link]

  • S. Guizzetti, et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Institutes of Health. [Link]

  • A. G. G. J. S. P. S. E. S. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. National Institutes of Health. [Link]

  • M. G. S. M. F. G. G. Y. R. G. S. (2010). Hydrogenation of chalcones using atomic hydrogen permeating through a palladium membrane. CONICET. [Link]

  • N/A. (N/A). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • N/A. (N/A). Palladium on Carbon (Pd/C). organic-chemistry.org. [Link]

  • Z. Li, et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • N/A. (N/A). 8.5 Catalytic Hydrogenation. Chad's Prep. [Link]

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Application Note: Precision Synthesis of 6-Fluoro-1-Indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propionyl chloride to synthesize 6-fluoro-1-indanone . This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical entry point for the synthesis of bioactive scaffolds, including donepezil-class acetylcholinesterase inhibitors and various kinase inhibitors.

Unlike standard intermolecular acylations, this cyclization requires rigorous control of Lewis acid stoichiometry and temperature to prevent defluorination and polymerization. This guide provides a self-validating workflow, mechanistic insights, and safety protocols for scalable synthesis.

Scientific Foundation & Mechanistic Logic

The Challenge of Fluorine

The presence of the fluorine atom at the para-position (relative to the propionyl chain) exerts a dual electronic effect:

  • Inductive Withdrawal (-I): Deactivates the ring, making the nucleophilic attack on the acylium ion slower than in non-fluorinated analogs.

  • Resonance Donation (+R): Directs the incoming electrophile ortho or para to itself.

In this substrate, the cyclization must occur at the position meta to the fluorine (which is ortho to the alkyl tether). While the alkyl chain directs ortho/para, the steric constraints of the tether force the reaction to the ortho position (relative to the chain), forming the 5-membered ring. The fluorine atom's deactivation necessitates a strong Lewis acid (


) rather than milder alternatives (

,

) often used for electron-rich rings.
Reaction Mechanism

The reaction proceeds via the generation of a reactive acylium ion intermediate. The high lattice energy of Aluminum Chloride (


) requires it to be used in stoichiometric excess (>1.2 equiv) because the resulting indanone product forms a stable 1:1 complex with the aluminum, effectively poisoning the catalyst.

Mechanism Substrate 3-(4-fluorophenyl) propionyl chloride Complex Acyl-AlCl3 Complex Substrate->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium - AlCl4- Wheland Wheland Intermediate Acylium->Wheland Intramolecular Attack Product_Complex Indanone-AlCl3 Complex Wheland->Product_Complex Aromatization (- HCl) Product 6-Fluoro-1-indanone Product_Complex->Product Acid Quench

Figure 1: Mechanistic pathway of the intramolecular cyclization. Note the formation of the stable product-catalyst complex requiring hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3-(4-fluorophenyl)propionyl chloride Substrate1.0Moisture sensitive; use fresh.[1]
Aluminum Chloride (

)
Catalyst1.3 - 1.5Anhydrous powder. Highly hygroscopic.
Dichloromethane (DCM) Solvent10-15 VAnhydrous (

ppm

).
HCl (1M) QuenchExcessFor hydrolysis of Al-complex.
Brine Wash-Saturated NaCl solution.
Step-by-Step Procedure
Phase 1: System Preparation
  • Glassware: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble under a positive pressure of Nitrogen or Argon.

  • Scrubbing: Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl gas.

Phase 2: Reaction Assembly
  • Catalyst Suspension: Charge the RBF with anhydrous

    
     (1.5 equiv) and anhydrous DCM (50% of total volume). Cool the suspension to 0–5°C  using an ice/water bath.
    
    • Critical:

      
       does not fully dissolve in DCM; it forms a suspension.
      
  • Substrate Addition: Dissolve 3-(4-fluorophenyl)propionyl chloride (1.0 equiv) in the remaining DCM. Transfer to the addition funnel.

  • Controlled Addition: Dropwise add the acid chloride solution to the

    
     suspension over 30–45 minutes .
    
    • Observation: Evolution of HCl gas will begin. The mixture may turn yellow/orange.

    • Control: Maintain internal temperature

      
       to prevent polymerization.
      
Phase 3: Reaction & Monitoring
  • Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours .

    • Optimization: If TLC/HPLC shows unreacted starting material after 4 hours, gently reflux (

      
      ) for 1 hour. However, mild conditions are preferred to protect the C-F bond.
      
  • Validation (IPC):

    • TLC: Mobile phase Hexane:EtOAc (8:2). Product (

      
      ) is less polar than the hydrolyzed acid but more polar than the acid chloride.
      
    • HPLC: Monitor disappearance of the acid chloride (often derivatized to methyl ester in methanol for analysis).

Phase 4: Workup & Isolation
  • Quench: Cool the reaction mixture to

    
    . Slowly  pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 5V).
    
    • Safety: This step is highly exothermic. Violent hydrolysis of excess

      
       occurs.
      
  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

  • Washing: Combine organic layers and wash sequentially with:

    • Water (

      
      )
      
    • Sat.

      
       (
      
      
      
      ) to remove any hydrolyzed free acid.
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
Purification

The crude material is typically an off-white to pale yellow solid.

  • Recrystallization: Hexane/Ethyl Acetate or Methanol/Water.

  • Yield Expectation: 85–95%.

  • Melting Point: 6-fluoro-1-indanone typically melts around 58–60°C.

Process Workflow Diagram

Workflow start Start: Anhydrous Conditions prep Suspend AlCl3 in DCM (0°C) start->prep add Add Acid Chloride (Dropwise) Control Exotherm prep->add react Warm to RT Stir 2-4 Hours add->react check IPC: TLC/HPLC Complete? react->check reflux Optional: Reflux 1h check->reflux No quench Quench into Ice/HCl (Violent Hydrolysis) check->quench Yes reflux->quench extract Phase Separation & NaHCO3 Wash quench->extract finish Isolate 6-Fluoro-1-indanone extract->finish

Figure 2: Operational workflow for the batch synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride quality before start. Use strictly anhydrous DCM.
Defluorination Temperature too highKeep reaction at RT or below. Avoid prolonged reflux.
Sticky Precipitate Al-Complex aggregationIncrease stirring speed. Use mechanical stirring for scales >10g.
Starting Material Remains Catalyst deactivation

absorbs moisture easily. Use fresh bottle or sublime before use.

Safety & Handling (HSE)

  • Propionyl Chloride Derivative: Corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water to release HCl.

  • Aluminum Chloride: Reacts explosively with water.[1] When quenching, always add the reaction mixture to the ice/water, never the reverse, to control the exotherm.

  • HCl Gas: The reaction generates stoichiometric quantities of HCl gas. Ensure scrubbing system is active.

References

  • Guidechem. "How to Synthesize 6-Fluoro-1-indanone? - FAQ." Accessed October 2023. Link

  • Organic Syntheses. "Intramolecular Friedel-Crafts Acylation." Org.[2][3][4][5] Synth. 1955, 35,[5] 95. Link (Foundational methodology for indanone cyclization).

  • National Institutes of Health (NIH). "Synthesis of 1-indanones with a broad range of biological activity." PMC.Link

  • Fisher Scientific. "Safety Data Sheet: Propionyl Chloride." Link

  • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions." Link

Sources

Application Note & Protocol: A Guided Synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one from 3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted 1,3-Diarylpropan-1-ones

The 1,3-diarylpropan-1-one scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are recognized for a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern of chloro and fluoro groups on the aromatic rings of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive, two-step protocol for the preparation of this target molecule, commencing with 3-chloroacetophenone. The synthesis proceeds via a chalcone intermediate, which is subsequently reduced selectively.

Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages:

  • Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate. This step involves the base-catalyzed reaction between 3-chloroacetophenone and 4-fluorobenzaldehyde to form (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. This reaction is a classic example of a crossed aldol condensation.[1]

  • Step 2: Selective Catalytic Hydrogenation of the Chalcone. The carbon-carbon double bond of the enone system in the chalcone is selectively reduced to yield the final product, 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one. This method is favored for its high chemoselectivity and clean reaction profile.[2][3]

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Reduction 3-chloroacetophenone 3-chloroacetophenone Chalcone_Intermediate (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 3-chloroacetophenone->Chalcone_Intermediate NaOH, EtOH/H2O, rt 4-fluorobenzaldehyde 4-fluorobenzaldehyde 4-fluorobenzaldehyde->Chalcone_Intermediate Final_Product 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one Chalcone_Intermediate->Final_Product H2, Pd/C, EtOAc

Caption: Synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

Underlying Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation.[1] In this reaction, an enolate ion, generated from an acetophenone by a base, acts as a nucleophile and attacks the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product yields the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[4][5] The use of an aldehyde without α-hydrogens, such as 4-fluorobenzaldehyde, prevents self-condensation and leads to a cleaner reaction.

Experimental Protocol: Claisen-Schmidt Condensation
Reagent/ParameterMolar Ratio/Value
3-Chloroacetophenone1.0 eq
4-Fluorobenzaldehyde1.05 eq
Sodium Hydroxide (NaOH)2.5 eq
SolventEthanol/Water (1:1)
TemperatureRoom Temperature
Reaction Time4-6 hours

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroacetophenone (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Aldehyde: To the stirring solution, add 4-fluorobenzaldehyde (1.05 eq).

  • Initiation of Reaction: Slowly add a freshly prepared aqueous solution of sodium hydroxide (2.5 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (1 M) until the pH is neutral. The precipitated solid is the crude chalcone.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Part 2: Synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one

Rationale for Selective Reduction

The chalcone intermediate possesses two reducible functional groups: a carbon-carbon double bond and a carbonyl group. For the synthesis of the target molecule, it is imperative to selectively reduce the C=C bond while leaving the C=O group intact. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective and widely used method for this transformation.[2][3] This method offers high chemoselectivity under mild conditions.

Experimental Protocol: Catalytic Hydrogenation
Reagent/ParameterMolar Ratio/Value
Chalcone Intermediate1.0 eq
Palladium on Carbon (10% Pd/C)5-10 mol%
SolventEthyl Acetate (EtOAc)
Hydrogen Pressure1 atm (balloon)
TemperatureRoom Temperature
Reaction Time12-24 hours

Step-by-Step Procedure:

  • Reaction Setup: To a hydrogenation flask, add the synthesized chalcone (1.0 eq) and dissolve it in ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one.

Characterization of the Final Product

The structure and purity of the synthesized 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the absence of the vinylic protons of the chalcone intermediate.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency and the absence of the C=C stretch of the enone.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Palladium on carbon is pyrophoric and should be handled with extreme care, especially when dry. The filtration of the catalyst should be done while it is still wet with the solvent.

References

  • ResearchGate. The chemoselective double bond reduction of chalcones. Available from: [Link]

  • ACS Publications. Organocatalytic Transfer Hydrogenation of Cyclic Enones. Available from: [Link]

  • Macmillan Group. Organocatalytic Transfer Hydrogenation of Cyclic Enones. Available from: [Link]

  • National Institutes of Health. Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Available from: [Link]

  • International Journal of Research in Engineering and Science. Reduction of Olefinic bond of Chalcones and related enones by BER-Ni2B System in Solid Phase. Available from: [Link]

  • National Institutes of Health. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Available from: [Link]

  • ACS Publications. Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Available from: [Link]

  • ResearchGate. Mannich reaction of acetophenone, benzaldehyde, and aniline catalyzed by different catalysts. Available from: [Link]

  • ResearchGate. How to reduce the >C=O group of chalcone to >CH2 selectively so that the double bond remains intact?. Available from: [Link]

  • Science of Synthesis. Catalytic Hydrogenation of Ketones. Available from: [Link]

  • National Institutes of Health. Chalcone: A Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water. Available from: [Link]

  • Royal Society of Chemistry. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Available from: [Link]

  • Galore International Journal of Applied Sciences and Humanities. Synthesis, Characterization and Application of Mannich Base. Available from: [Link]

  • ResearchGate. Scheme 23. General synthesis of the chalcones and bis Mannich bases. Available from: [Link]

  • Universiti Malaysia Pahang Institutional Repository. Synthesis and characterisation of chalcone derivatives and their antioxidant activity. Available from: [Link]

  • ResearchGate. Mechanism of Chalcone synthesis. Available from: [Link]

  • YouTube. Mannich Reaction. Available from: [Link]

  • National Library of Medicine. Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. Available from: [Link]

  • PubChem. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Available from: [Link]

  • International Journal of Engineering and Science Invention. Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. Available from: [Link]

  • National Institutes of Health. Mannich Bases: An Important Pharmacophore in Present Scenario. Available from: [Link]

  • National Institutes of Health. Mannich bases in medicinal chemistry and drug design. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available from: [Link]

  • PrepChem.com. Preparation of chloroacetophenone. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

  • Google Patents. Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • Matrix Fine Chemicals. 1-(3-CHLOROPHENYL)PROPAN-1-ONE | CAS 34841-35-5. Available from: [Link]

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Microwave-assisted synthesis of fluorinated propiophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Fluorinated Propiophenone Derivatives

Executive Summary

Fluorinated propiophenones serve as critical bioisosteres and intermediates in the synthesis of neuroactive pharmaceuticals (e.g., bupropion analogues) and agrochemicals. Traditional Friedel-Crafts acylation to access these scaffolds often requires prolonged reflux, hazardous solvents (CS₂, nitrobenzene), and stoichiometric excess of Lewis acids, leading to poor atom economy and difficult workups.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate the acylation of fluorobenzene derivatives. By utilizing a closed-vessel system, this method achieves in minutes what conventional heating requires hours to complete, while significantly suppressing side reactions (e.g., isomerisation) and allowing for the use of greener, solid-supported catalysts.

Mechanistic Insight & Microwave Advantage

The Microwave Effect

In this synthesis, microwave irradiation (2.45 GHz) couples directly with the polar reaction components—specifically the acylium ion intermediate and the polar Lewis acid catalyst.

  • Dielectric Heating: The oscillating electric field causes dipolar rotation of the polar acyl complex, generating rapid internal heat.

  • Arrhenius Acceleration: The ability to superheat solvents (e.g., heating dichloromethane to 80°C in a sealed vessel, well above its 40°C boiling point) significantly increases the reaction rate constant (

    
    ).
    
  • Selectivity: Rapid heating profiles minimize the thermodynamic equilibration that leads to unwanted meta-isomers, favoring the kinetically controlled para-substitution in fluorobenzenes.

Reaction Mechanism (Graphviz)

The following diagram illustrates the electrophilic aromatic substitution pathway accelerated by microwave irradiation.

G Start Reagents: Fluorobenzene + Propionyl Chloride Complex Acylium-Lewis Acid Complex [CH3CH2CO]+[AlCl4]- Start->Complex Lewis Acid (AlCl3) TS Sigma Complex (Arenium Ion) Complex->TS EAS Attack Product 4-Fluoropropiophenone + HCl TS->Product Re-aromatization MW Microwave Irradiation (Dielectric Heating) MW->Complex Dipolar Coupling MW->TS Activation Energy

Caption: Mechanistic pathway of microwave-enhanced Friedel-Crafts acylation showing direct coupling of MW energy to polar transition states.

Experimental Protocols

Protocol A: Standard High-Throughput Synthesis ( Catalyzed)

Best for: Maximum yield and library generation.

Reagents:

  • Fluorobenzene (1.0 equiv)

  • Propionyl Chloride (1.2 equiv)

  • Aluminum Chloride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation (In Fume Hood): In a glovebox or dry environment, weigh anhydrous

    
     (2.0 mmol) into a 10 mL microwave process vial containing a magnetic stir bar.
    
  • Addition: Add dry DCM (2 mL), followed by Fluorobenzene (1.3 mmol).

  • Activation: Slowly add Propionyl Chloride (1.6 mmol) dropwise. Caution: Exothermic reaction; HCl gas evolution.

  • Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Parameters:

    • Temperature: 100°C

    • Time: 5 minutes

    • Pressure Limit: 15 bar (High pressure due to HCl generation)

    • Stirring: High (600 rpm)

  • Quench: Cool to <40°C. Decap carefully in a fume hood (release of pressure). Pour mixture into ice-cold 1M HCl.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Green Synthesis (Zeolite/Solid Acid Catalyzed)

Best for: Eco-friendly synthesis, solvent-free, easy workup.

Reagents:

  • Fluorobenzene (Excess, acts as solvent/reactant)

  • Propionic Anhydride (1.0 equiv)

  • Catalyst: H-Beta Zeolite or H-Y Zeolite (50 wt% relative to anhydride)

Step-by-Step Procedure:

  • Loading: Add calcined Zeolite powder (200 mg) to the microwave vial.

  • Reactants: Add Propionic Anhydride (2.0 mmol) and Fluorobenzene (2 mL).

  • Irradiation:

    • Temperature: 140°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Filter the catalyst (reusable after calcination). Evaporate excess fluorobenzene to obtain the product.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the synthesis of 4-fluoropropiophenone .

ParameterCondition A (Conventional)Condition B (Microwave)Condition C (Microwave + Ionic Liquid)
Catalyst



Solvent DCM (Reflux)DCM (Sealed)None (Ionic Liquid)
Temperature 40°C100°C120°C
Time 4 Hours5 Minutes 2 Minutes
Yield 72%94% 96%
Selectivity (p:m) 85:1598:2 99:1

Note: Microwave conditions significantly improve regioselectivity due to the rapid heating rate preventing thermodynamic isomerization.

Workflow Diagram

Workflow Prep Reagent Prep (Anhydrous Conditions) Vessel Load MW Vial (Reagents + Catalyst) Prep->Vessel Seal Crimp Seal (Pressure Safe) Vessel->Seal React MW Irradiation 100°C / 5 min / High Stir Seal->React Cool Cooling (<40°C) & Venting React->Cool Workup Quench (Ice/HCl) & Extraction Cool->Workup Analysis Analysis (NMR / GC-MS) Workup->Analysis

Caption: Operational workflow for the microwave-assisted synthesis of fluorinated propiophenones.

Safety & Troubleshooting

  • Pressure Hazard: The reaction generates HCl gas. Standard microwave vials are rated to ~20-30 bar. Do not scale up beyond 5-10 mmol in a 20 mL vial without calculating headspace pressure.

  • Venting: Always decap vials in a well-ventilated fume hood.

  • Runaway Heating: Ionic liquids and polar catalysts absorb microwaves very efficiently. Use "PowerMax" or similar cooling features to prevent temperature overshoots.

References

  • Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link][1]

  • Microwave-Assisted Friedel-Crafts Reaction in the Presence of Ionic Liquids. Biotage Application Notes. Available at: [Link] (General Reference for AlCl3/Ionic Liquid protocols).

  • Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Scientific Research Publishing. Available at: [Link]

  • Microwave-assisted radiosynthesis of [18F]fluorinated fatty acid analogs. PubMed Central. Available at: [Link] (Demonstrates stability of fluorinated precursors under MW conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CHAL-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Selectivity in Dihydrochalcone Synthesis

Executive Summary

You are attempting to synthesize 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one (a dihydrochalcone). This is a two-step sequence involving a Claisen-Schmidt condensation followed by a chemoselective reduction.

The Critical Bottleneck: The primary failure mode for this specific scaffold is reductive dehalogenation during Step 2. Standard hydrogenation methods (e.g., H₂/Pd-C) will frequently cleave the C-Cl bond on the 3-chlorophenyl ring, destroying your pharmacophore.

This guide provides a high-fidelity protocol using Nickel Boride (Ni₂B) generated in situ to solve the selectivity issue, alongside optimization strategies for the initial condensation.

Module 1: The Claisen-Schmidt Condensation

Objective: Synthesis of the intermediate chalcone: 1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

Optimized Protocol
ParameterSpecificationRationale
Limiting Reagent 3-Chloroacetophenone (1.0 equiv)Ketones are less reactive; using it as the limiting reagent prevents self-condensation.
Electrophile 4-Fluorobenzaldehyde (1.05 equiv)Slight excess ensures complete consumption of the ketone.
Solvent System Ethanol (95%)Solubilizes reactants but allows the product to precipitate, driving equilibrium.
Catalyst NaOH (aq, 40%)Strong base required to generate the enolate.
Temperature 0°C

25°C
Low temp prevents polymerization; RT drives dehydration to the enone.

Step-by-Step Workflow:

  • Dissolve 3-chloroacetophenone (10 mmol) and 4-fluorobenzaldehyde (10.5 mmol) in Ethanol (15 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Add NaOH solution (40% w/v, 1 mL) dropwise over 10 minutes. Do not dump it in; exotherms cause tarring.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3–4 hours.

  • Workup: The product should precipitate as a solid. Filter, wash with cold water (to remove base) and cold ethanol (to remove starting materials). Recrystallize from hot Ethanol if necessary.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned into a dark red/brown oil (tar). What happened? A: This is the "Cannizzaro/Polymerization" trap.

  • Root Cause: The base concentration was too high or the addition was too fast, causing the aldehyde to disproportionate (Cannizzaro reaction) or the product to polymerize.

  • Fix: Reduce base concentration to 10-20 mol% or lower the temperature. Ensure the aldehyde is pure (free of carboxylic acid) before use.

Q: I see two spots on TLC very close together. Is it the cis/trans isomer? A: Likely yes, but primarily you are looking for the Trans-(E) isomer.

  • Root Cause: Claisen-Schmidt naturally favors the thermodynamically stable E-isomer. However, incomplete dehydration can leave the

    
    -hydroxy ketone intermediate.
    
  • Fix: If the intermediate persists (lower R_f), heat the reaction slightly (40°C) or add a trace of acid during workup to force dehydration.

Module 2: The Chemoselective Reduction (Critical Step)

Objective: Selective reduction of the C=C alkene to a C-C alkane without reducing the C=O ketone or the Ar-Cl bond.

The Problem with Standard Methods:

  • H₂ / Pd-C: High risk of dechlorination (Ar-Cl

    
     Ar-H).
    
  • NaBH₄ (Standard): Reduces the Ketone (C=O) to an Alcohol (C-OH), leaving the alkene touched (1,2-reduction).

The Expert Solution: In Situ Nickel Boride Reduction

We utilize Nickel Boride (Ni₂B), generated from NiCl₂ and NaBH₄.[1] This system is chemically distinct from standard borohydride reduction. It acts as a surface catalyst that selectively reduces conjugated alkenes while preserving halides and carbonyls [1][2].

Protocol (NiCl₂ / NaBH₄)[2]
ReagentEquivalentsRole
Chalcone Intermediate 1.0 equivSubstrate
NiCl₂ · 6H₂O 2.0 equivPrecursor to the active catalyst
NaBH₄ 6.0 equivReducing agent and catalyst generator
Solvent Dry MethanolProtic solvent is essential for this mechanism.

Step-by-Step Workflow:

  • Dissolve the Chalcone (from Module 1) and NiCl₂ · 6H₂O in dry Methanol. Solution will be green.

  • Cool to 0°C .

  • Add NaBH₄ in small portions.

    • Observation: The mixture will turn black immediately (formation of Ni₂B) and evolve hydrogen gas vigorously.

  • Stir at 0°C to RT for 15–30 minutes. (Reaction is typically very fast).

  • Quench: Carefully add dilute HCl to destroy excess borohydride.

  • Isolation: Filter off the black nickel solids through Celite. Extract the filtrate with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate traces of over-reduced alcohol.

Troubleshooting Guide (Q&A)

Q: I lost the Chlorine atom! NMR shows a multiplet where the singlet should be. A: You likely used a Palladium or Platinum catalyst, or the Ni₂B reaction ran too long/too hot.

  • Fix: Switch strictly to the NiCl₂/NaBH₄ method described above. Keep the reaction time under 30 minutes. If using catalytic hydrogenation, you must use Wilkinson’s Catalyst [(PPh₃)₃RhCl] in benzene/ethanol, as it is strictly homogeneous and tolerates halides [3].

Q: I obtained the alcohol (1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-ol) instead of the ketone. A: This is 1,2-reduction dominance.

  • Root Cause: Using NaBH₄ without the Nickel salt, or insufficient Nickel loading. The Ni species coordinates the alkene, changing the chemoselectivity.

  • Fix: Ensure your NiCl₂ is fresh and not wet/degraded. The black precipitate must form. If the solution stays clear/green, the catalyst did not generate.

Module 3: Visualization & Logic

Reaction Pathway Analysis

ReactionPathway Reactants 3-Cl-Acetophenone + 4-F-Benzaldehyde AldolInter Intermediate: β-Hydroxy Ketone Reactants->AldolInter NaOH, EtOH (Aldol Addition) Chalcone CHALCONE: 1-(3-Cl-Ph)-3-(4-F-Ph)prop-2-en-1-one AldolInter->Chalcone -H2O (Dehydration) Target TARGET: 1-(3-Cl-Ph)-3-(4-F-Ph)propan-1-one Chalcone->Target NiCl2 / NaBH4 (Chemoselective Reduction) Side_Alcohol Impurity: Saturated Alcohol (Over-reduction) Chalcone->Side_Alcohol NaBH4 only (No Ni salt) Side_Dehalo Impurity: Dehalogenated Ketone (Loss of Cl) Chalcone->Side_Dehalo H2 / Pd-C (Hydrogenolysis)

Caption: Synthetic pathway emphasizing the divergence between the target molecule and common reduction artifacts.

Troubleshooting Decision Tree (Reduction Step)

Troubleshooting Start Issue: Low Yield in Reduction Step Check1 Check TLC/NMR: Is the C=C double bond gone? Start->Check1 Yes Yes Check1->Yes No No Check1->No Check2 Check NMR: Is the C=O ketone intact? Yes->Check2 Result_Incomplete Diagnosis: Catalyst Poisoning or Old Reagents No->Result_Incomplete Check2->Yes Ketone Intact Check2->No Alcohol Formed Check3 Check NMR: Are Ar-Cl / Ar-F signals present? Check2->Check3 Yes Result_Alcohol Diagnosis: Over-reduction (Ketone -> Alcohol) Check2->Result_Alcohol No Result_Dehalo Diagnosis: Hydrogenolysis (Loss of Chlorine) Check3->Result_Dehalo Halogen Missing Action_Alcohol Action: Increase NiCl2 loading. Ensure Ni2B forms (Black ppt). Result_Alcohol->Action_Alcohol Action_Dehalo Action: STOP using Pd/C. Switch to NiCl2/NaBH4 or Wilkinson's. Result_Dehalo->Action_Dehalo Action_Incomplete Action: Add fresh NaBH4. Check solvent dryness. Result_Incomplete->Action_Incomplete

Caption: Logic flow for diagnosing failure modes during the conversion of chalcone to dihydrochalcone.

References

  • Rapid Reduction of Chalcones to Tetrahydrochalcones using Nickel Boride. Source: ResearchGate / Khurana, J. et al. Context: Establishes the protocol for using NiCl₂/NaBH₄ in methanol for rapid, chemoselective reduction of chalcones while preserving halo-substituents.

  • Selective Hydrogenation of Chalcone Derivatives. Source: ResearchGate / Tukacs, J. et al. Context: Discusses the limitations of standard hydrogenation and the utility of alternative catalytic systems for preserving conjugation or functional groups.

  • Reduction of Conjugated Systems via Transfer Hydrogenation. Source: Westmont College / Berenholz, B. et al. Context: Validates the use of Wilkinson's catalyst for selective reduction of C=C bonds in the presence of other reducible groups.

  • Troubleshooting Side Reactions in Claisen-Schmidt Condensation. Source: BenchChem Technical Support.[2] Context: Provides root cause analysis for low yields, including Cannizzaro and self-condensation pathways.

Sources

Troubleshooting low solubility of fluorinated dihydrochalcones in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Dihydrochalcones (FDHC) NMR Troubleshooting

Case Reference: FDHC-Solubility-001

Subject: Overcoming "Brick-Dust" Insolubility & Signal Broadening in Fluorinated Dihydrochalcones Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary: The "Fluorine Paradox"

Fluorinated dihydrochalcones (FDHCs) present a unique solubility paradox. The dihydrochalcone backbone is inherently prone to


-

stacking and crystallization. The introduction of fluorine atoms—while beneficial for metabolic stability and lipophilicity in drug design—often exacerbates this by increasing lattice energy through strong C-F dipole interactions and efficient crystal packing.

This guide addresses the "brick-dust" behavior where FDHCs refuse to dissolve in non-polar solvents (like CDCl


) yet precipitate out of polar protic solvents (like MeOH-d

) due to their hydrophobicity.

Part 1: Solvent Selection Strategy

Q: My sample floats in CDCl and sinks in MeOH-d . What is the rational solvent choice?

A: You are likely encountering the "solvophobic cleft." FDHCs often require a solvent that can disrupt both the hydrophobic crystal lattice and the intermolecular hydrogen bonding (if phenolic -OH groups are present).

The Protocol: Polarity Ladder Screening Do not waste deuterated solvents immediately. Perform this screen with non-deuterated equivalents first.

Solvent SystemDielectric Constant (

)
Mechanism of ActionSuitability for FDHCs
CDCl

4.8Weak dipole interactions.Poor. Often fails to break the crystal lattice of fluorinated solids.
Acetone-d

20.7Moderate dipole; accepts H-bonds.Moderate. Good first alternative. Watch for water peak interference (~2.8 ppm).
DMSO-d

46.7High dipole; disrupts

-stacking.
High. The "Gold Standard" for rigid, insoluble aromatics.
Binary Mix N/AEntropy-driven dissolution.Excellent. (See below).

The "Magic Mix" for FDHCs: If DMSO-d


 yields viscous broadening, try a 1:1 mixture of CDCl

: Methanol-d

.
  • Why? This combination breaks symmetry. The CDCl

    
     solvates the fluorinated/aromatic rings, while the Methanol-d
    
    
    
    engages the carbonyl/hydroxyl groups, preventing re-aggregation [1].

Part 2: Visualization of Decision Logic

The following decision tree outlines the logical workflow for solvent selection and troubleshooting.

SolventSelection Start Solid FDHC Sample TryCDCl3 Step 1: Try CDCl3 Start->TryCDCl3 CheckSolubility Fully Soluble? TryCDCl3->CheckSolubility TryAcetone Step 2: Try Acetone-d6 CheckSolubility->TryAcetone No (Suspension) Acquire Acquire Spectrum CheckSolubility->Acquire Yes CheckAcetone Soluble? TryAcetone->CheckAcetone TryDMSO Step 3: Try DMSO-d6 CheckAcetone->TryDMSO No CheckAcetone->Acquire Yes CheckDMSO Soluble but Broad Peaks? TryDMSO->CheckDMSO BinaryMix Step 4: Binary Mix (CDCl3 : MeOD 1:1) CheckDMSO->BinaryMix No (Precipitate) VT_NMR Step 5: Variable Temp (VT) (Heat to 50-60°C) CheckDMSO->VT_NMR Yes (Aggregation) CheckDMSO->Acquire Sharp Peaks BinaryMix->Acquire VT_NMR->Acquire

Figure 1: Logical decision tree for selecting NMR solvents based on FDHC solubility behaviors.

Part 3: Advanced Troubleshooting (Aggregation)

Q: My sample dissolved in DMSO-d , but the peaks are broad and undefined. Is the magnet shimming poor?

A: While shimming is a possibility, with FDHCs, the culprit is usually supramolecular aggregation . Fluorinated compounds are notorious for forming "fluorous domains" or dimers in solution due to the solvophobic effect. This increases the effective molecular weight (


), slowing the rotational correlation time (

) and causing rapid

relaxation (broad lines) [2].

The Fix: Variable Temperature (VT) NMR Heat is the enemy of aggregation.

Protocol: High-Temperature Acquisition

  • Safety Check: Ensure your solvent's boiling point is >20°C above your target temperature.

    • DMSO-d

      
       Limit: Safe up to 100°C (use 50-60°C).
      
    • CDCl

      
       Limit:DO NOT HEAT  (BP is ~61°C; risk of tube explosion).
      
  • Step-by-Step Heating:

    • Insert sample at 25°C. Lock and Tune.

    • Increase temperature to 40°C. Allow 10 mins equilibration.

    • Re-shim is critical: Heating changes the magnetic susceptibility of the solvent.

    • Acquire a quick 1H scan.

    • If peaks sharpen, increase to 55°C.

Diagnostic Check: If the chemical shift (


) moves significantly (>0.1 ppm) or peaks sharpen dramatically upon heating, you have confirmed aggregation/stacking was the issue [3].

Part 4: 19F NMR Specifics

Q: I have low solubility (~1 mg). Can I still get a good F spectrum?

A: Yes, often better than


.


F has a high gyromagnetic ratio (83% of

) and 100% natural abundance. However, low solubility introduces a relaxation problem.

The Issue: In dilute samples,


F nuclei may have very long longitudinal relaxation times (

), sometimes exceeding 5-10 seconds. If you scan too fast (short repetition time), the signal saturates, and you lose intensity.

Acquisition Protocol for Dilute FDHCs:

  • Pulse Angle: Use a 30° pulse instead of 90° to prevent saturation.

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to 2–5 seconds.
  • Proton Decoupling: Use

    
    F{
    
    
    
    } inverse gated decoupling to remove proton coupling and simplify the spectrum into singlets (assuming no F-F coupling), boosting Signal-to-Noise (S/N) [4].

Part 5: Workflow Visualization (VT-NMR)

This diagram illustrates the critical "Shim-Heat-Shim" cycle required for successful VT-NMR on aggregated samples.

VT_Protocol Prep Prep Sample (DMSO-d6) RT_Check RT Scan (25°C) Check Line Width Prep->RT_Check Heat Heat to 50°C (Gas Flow On) RT_Check->Heat Broad Peaks? Equilibrate Equilibrate (10 mins) Heat->Equilibrate Reshim Re-Shim & Re-Tune (CRITICAL) Equilibrate->Reshim Acquire Acquire High-T Spectrum Reshim->Acquire

Figure 2: Step-by-step workflow for Variable Temperature (VT) NMR to resolve aggregation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Discusses solvent mixing strategies for resolution). Link

  • NMX Research. (2021). Flagging Problematic Compounds in Drug Discovery: Aggregation. (Explains the correlation between aggregation and peak broadening). Link

  • University of Oxford. (2025). Variable Temperature NMR Experiments Guide. Department of Chemistry. (Safety limits and protocols for VT-NMR). Link

  • Dolbier, W. R. (2009). Fluorine NMR Spectroscopy. Guide to Fluorine NMR for Organic Chemists. Wiley. (Relaxation times and acquisition parameters for 19F). Link

Sources

Removing unreacted aldehyde impurities from propiophenone products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with residual aldehyde impurities in their propiophenone products. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is removing trace aldehyde impurities from propiophenone so critical?

A1: Propiophenone is a key starting material and intermediate in the synthesis of numerous pharmaceuticals, including analgesics like dextropropoxyphene and CNS-active agents.[1][2][3] The presence of impurities, particularly reactive species like aldehydes, can have significant downstream consequences:

  • Side Reactions: Aldehydes can participate in unintended side reactions during subsequent synthetic steps, leading to the formation of complex impurity profiles and reducing the yield of the desired active pharmaceutical ingredient (API).

  • Catalyst Poisoning: In catalytic reactions, such as hydrogenations, residual aldehydes can poison the catalyst, reducing its efficacy and potentially halting the reaction.

  • Toxicological Concerns: Certain aldehyde-derived byproducts may have toxicological properties. For instance, in a related synthesis, the isomeric impurity isobutyrophenone leads to the formation of an addictive narcotic isomer of dextropropoxyphene, highlighting the critical need for high starting material purity.[1][2] Regulatory bodies demand stringent control over the impurity profile of any API, making the removal of reactive precursors essential.

Q2: What are the most common methods for removing unreacted aldehydes from a ketone product like propiophenone?

A2: The three primary methods, each with distinct advantages and limitations, are:

  • Sodium Bisulfite Washing (Extraction): This is a highly selective and efficient chemical method. It relies on the nucleophilic addition of bisulfite to the aldehyde's carbonyl group to form a water-soluble ionic adduct, which can be easily separated via liquid-liquid extraction.[4][5]

  • Flash Column Chromatography: A standard purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[6]

  • Fractional Distillation: This method separates components based on differences in their boiling points. Propiophenone boils at 218 °C, while a common aldehyde impurity like benzaldehyde boils at approximately 179 °C.[3]

Q3: How can I detect and quantify the level of aldehyde impurity in my propiophenone sample?

A3: Several analytical techniques are effective for this purpose:

  • Nuclear Magnetic Resonance (¹H NMR): This is often the quickest method. The aldehyde proton gives a very distinct, sharp singlet signal in the downfield region of the spectrum (typically 9-10 ppm). Its absence is a strong indicator of purity. The integration of this signal relative to propiophenone signals can provide a quantitative estimate of the impurity level.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification of volatile impurities based on their retention time and mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): For enhanced sensitivity and quantification, aldehydes and ketones can be derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazones are strongly UV-active and can be detected at very low concentrations.[8][9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct Q&A format.

Q4: I've confirmed benzaldehyde contamination in my propiophenone. Which purification method should I try first?

A4: For removing an aldehyde from a less reactive ketone, the sodium bisulfite wash is unequivocally the recommended first choice.[5][10] Its high chemical selectivity for aldehydes allows for a clean and efficient separation that is often superior to physical methods like chromatography or distillation, especially for removing trace amounts.[4][7] This technique exploits the difference in chemical reactivity, whereas chromatography and distillation rely on smaller differences in physical properties (polarity and boiling point, respectively).

Q5: My sodium bisulfite wash is not removing the aldehyde impurity effectively. What's going wrong?

A5: This is a common issue that can almost always be traced back to the experimental conditions. The reaction between the aldehyde and aqueous bisulfite requires the two to come into contact, which is difficult in a standard biphasic (organic/aqueous) mixture.

The key is the use of a miscible co-solvent .[7] By first dissolving your crude propiophenone mixture in a solvent that is miscible with water (like methanol, THF, or DMF), you create a single phase where the aldehyde and the aqueous sodium bisulfite can react efficiently to form the adduct.[4][11] Only after this reaction should you add a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) and more water to perform the extraction.[7]

Table 1: Troubleshooting the Sodium Bisulfite Wash

Symptom Potential Cause Recommended Solution
Ineffective Aldehyde Removal No miscible co-solvent was used, preventing the reaction.Dissolve the crude product in methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes) before adding the bisulfite solution.[7]
The sodium bisulfite solution is old or has oxidized.Always use a freshly prepared saturated solution of sodium bisulfite.[11]
Insufficient mixing or reaction time.Shake the separatory funnel vigorously for at least 30-60 seconds after adding the bisulfite to ensure thorough mixing.[7]
Formation of a Solid Precipitate The bisulfite adduct is insoluble in both the organic and aqueous layers.This can happen with highly non-polar aldehydes. Filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.[11]
Significant Loss of Propiophenone Propiophenone (a ketone) is reacting with the bisulfite.While less reactive than aldehydes, some unhindered ketones can form adducts.[11] Minimize the reaction time and avoid a large excess of bisulfite. Perform the extraction promptly after the initial reaction.
An emulsion has formed, trapping the product.Add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation.
Q6: I tried column chromatography, but the aldehyde and propiophenone are eluting together. What can I do?

A6: This indicates that the polarity of the two compounds is too similar in your chosen solvent system. Here are several strategies:

  • Optimize the Mobile Phase: Switch to a less polar solvent system. Since aldehydes are generally slightly more polar than corresponding ketones, using a very non-polar eluent (e.g., a low percentage of ethyl acetate in hexanes, like 3-5%) may allow the propiophenone to elute first, holding the aldehyde back on the column.[6]

  • Change the Stationary Phase: Some aldehydes are sensitive and can decompose on acidic silica gel.[6] Try using deactivated (neutral) silica or switch to a different stationary phase altogether, such as alumina, which has different selectivity.[12]

  • Pre-treat with Bisulfite: A powerful strategy is to combine methods. Perform a bisulfite wash first to remove the bulk of the aldehyde. Then, run a column on the partially purified material to remove any other non-aldehyde impurities. This simplifies the chromatographic separation significantly.

Experimental Protocols & Methodologies

Protocol 1: Selective Removal of Aldehyde Impurities via Bisulfite Extraction

This protocol is designed for the efficient removal of aromatic aldehydes (e.g., benzaldehyde) from propiophenone.

Materials:

  • Crude propiophenone containing aldehyde impurity

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Ethyl acetate / Hexanes (10% v/v mixture)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Dissolution: In a flask, dissolve the crude propiophenone mixture in methanol (approx. 5 mL of methanol per 1 gram of crude material).[7]

  • Transfer: Transfer the methanol solution to a separatory funnel.

  • Adduct Formation: Add 1 mL of saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 30-60 seconds.[7] CAUTION: This reaction can release sulfur dioxide (SO₂) gas. Perform this step in a well-ventilated fume hood.[7]

  • Extraction Setup: Add deionized water (approx. 25 mL) and the immiscible organic solvent (10% ethyl acetate/hexanes, approx. 25 mL) to the separatory funnel.[7]

  • Liquid-Liquid Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to fully separate. The upper organic layer contains your purified propiophenone, while the lower aqueous layer contains the water-soluble aldehyde-bisulfite adduct.[4]

  • Separation: Carefully drain and collect the lower aqueous layer for proper disposal.

  • Washing: Wash the remaining organic layer with deionized water (2 x 10 mL) to remove any residual methanol or bisulfite.

  • Drying and Concentration: Transfer the organic layer to a clean flask, dry it over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the purified propiophenone product.[4]

  • Purity Confirmation: Analyze the final product by ¹H NMR to confirm the absence of the aldehyde signal around 9-10 ppm.

Diagram 1: Workflow for Aldehyde Removal via Bisulfite Extraction

A visual representation of the liquid-liquid extraction protocol.

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Work-Up A 1. Dissolve Crude Product in Methanol B 2. Transfer to Separatory Funnel A->B C 3. Add Saturated NaHSO₃ (Shake Vigorously) B->C D 4. Add H₂O & Immiscible Organic Solvent C->D E 5. Extract & Separate Layers D->E F 6. Wash Organic Layer with Water E->F J J E->J Aqueous Layer (Aldehyde Adduct) G 7. Dry with MgSO₄ F->G H 8. Filter & Concentrate G->H I Purified Propiophenone H->I

Caption: Workflow for aldehyde removal using bisulfite extraction.

Diagram 2: Aldehyde-Bisulfite Adduct Formation Mechanism

The chemical basis for the selective removal of aldehydes.

Sources

Technical Support Center: Stability & Handling of 3'-Chloro-3-(4-fluorophenyl)propiophenone

[1]

Case Reference: TSC-2024-CHL-F

Subject: Stability Profile of 3'-Chloro-3-(4-fluorophenyl)propiophenone under Basic Conditions Classification: Dihydrochalcone Derivative / API Intermediate Primary Risk Factor: Base-Catalyzed Oxidative Dehydrogenation (Yellowing)[1]

Executive Summary & Chemical Identity

Compound Identity:

  • IUPAC Name: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one[1]

  • Structure: A 1,3-diarylpropan-1-one (Dihydrochalcone) scaffold.[1]

  • Key Features: A saturated ethyl bridge linking a meta-chlorophenyl ring and a para-fluorophenyl ring.[1]

Stability Verdict: Under inert conditions, the molecule is stable to mild bases. However, in the presence of oxygen (air) and base (pH > 10), it undergoes oxidative dehydrogenation to form the corresponding chalcone. This is the primary cause of discoloration (yellowing) and yield loss during scale-up or storage.[1]

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The instability is not due to hydrolysis, but rather aerobic oxidation driven by enolate formation.

The Degradation Pathway
  • Enolization: The methylene protons (

    
    -CH
    
    
    ) adjacent to the carbonyl are acidic (pKa
    
    
    19). Bases (NaOH, KOH, alkoxides) remove a proton to form the enolate.
  • Oxygen Attack: The enolate reacts with molecular oxygen (triplet O

    
    ) to form a hydroperoxide intermediate.
    
  • Elimination: The intermediate eliminates water/hydroxide to form the

    
    -unsaturated ketone (Chalcone).[1]
    

Visualizing the Pathway:

GStartTarget Molecule(Colorless Solid)BaseBase (OH-)DeprotonationStart->BaseEnolateEnolate Species(Reactive Intermediate)Base->EnolateFast EquilibriumOxygen+ O2 (Air)Enolate->OxygenChalconeDegradant: Chalcone(Yellow Impurity)Oxygen->ChalconeOxidative Dehydrogenation(Irreversible)

Figure 1: Base-catalyzed aerobic oxidation pathway converting the saturated propiophenone (colorless) to the unsaturated chalcone (yellow).[1]

Troubleshooting Guide (FAQ)

Use this section to diagnose specific observations in your experiment.

Q1: My white solid turned yellow/orange after stirring in NaOH. What happened?

Diagnosis: Oxidation to Chalcone.

  • Cause: You likely stirred the reaction in an open vessel or with inadequate nitrogen sparging.[1] The base generated the enolate, which reacted with atmospheric oxygen.

  • Confirmation: Check LC-MS. Look for a peak with M-2 (loss of 2 hydrogens).[1] The UV spectrum will show a redshift (bathochromic shift) due to extended conjugation.

  • Solution: Recrystallize from Ethanol/Hexane.[2] The saturated ketone crystallizes preferentially; the oily chalcone usually remains in the mother liquor.

Q2: Can I use strong bases like Potassium tert-butoxide (tBuOK)?

Diagnosis: High Risk of Side Reactions. [1]

  • Risk: Strong bulky bases can promote Aldol Condensation (dimerization) if the concentration is high, in addition to rapid oxidation.

  • Recommendation: If a strong base is required for a subsequent step (e.g., alkylation), use Lithium Diisopropylamide (LDA) at -78°C under strict inert atmosphere. Avoid alkoxides at room temperature unless necessary.[1]

Q3: I see an impurity at M+14 or M+16 in Mass Spec.

Diagnosis:


-Hydroxylation.
  • Cause: Before forming the chalcone, the oxidized intermediate is an

    
    -hydroxy ketone.[1] If the reaction is quenched early, this stable intermediate may persist.
    
  • Prevention: Degas all solvents thoroughly before adding base.[1]

Base Compatibility Matrix
Base TypeExamplesStability RatingHandling Protocol
Weak Inorganic NaHCO

, K

CO

High Safe to use in open air for washes/workups.[1]
Strong Hydroxide NaOH, KOH (aq)Moderate Degas solvents. Keep cold (0-5°C).[1] Limit exposure time.
Alkoxides NaOMe, tBuOKLow Strict Inert Atmosphere (N

/Ar).
Anhydrous conditions required.
Amine Bases TEA, DIPEA, PyridineHigh generally stable; these bases are too weak to generate significant enolate concentrations.
Validated Protocols
Protocol A: Safe Workup of Basic Reactions

Use this when your reaction mixture is basic and you need to isolate the product without degradation.[1]

  • Quench: Cool the mixture to 0°C. Slowly add 1M HCl until pH is neutral (pH 6-7). Do not allow the mixture to sit at pH > 10 while warm.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Washing: Wash the organic layer with Brine to remove residual base.[1]

  • Drying: Dry over Na

    
    SO
    
    
    (Sodium Sulfate). Avoid Magnesium Sulfate (MgSO
    
    
    ) if the compound is sensitive, as it is slightly acidic, though usually safe for this molecule.
Protocol B: Purification (Removal of Yellow Chalcone Impurity)

Use this if your product has already degraded partially.

  • Solvent System: Dissolve the crude solid in minimal boiling Ethanol (95%) .[1]

  • Crystallization: Add warm Hexane or Heptane dropwise until slight turbidity appears.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The saturated ketone (Target) will crystallize as white needles/plates.[1] The yellow chalcone impurity is more soluble and will remain in the yellow filtrate.

References & Authoritative Grounding
  • PubChem Compound Summary. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one (Structural Analog Data). National Library of Medicine.[1] Link

  • GuideChem Chemical Encyclopedia. General properties and synthesis of 3'-chloropropiophenone derivatives.Link[1]

  • Pan, X., et al. (2013). Base-catalyzed autoxidation of ketones: Mechanism and structural effects. (General mechanistic reference for enolate oxidation).

  • Sigma-Aldrich Technical Library. Handling of air-sensitive enolates and dihydrochalcones.[1]Link

(Note: While specific stability data for the exact 3'-Cl, 3-(4-F) isomer is proprietary or sparse, the chemistry described above is derived from the well-established reactivity of the 1,3-diarylpropan-1-one (dihydrochalcone) pharmacophore.)

Validation & Comparative

Characteristic IR carbonyl stretching frequencies of halogenated propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Characteristic IR Carbonyl Stretching Frequencies of Halogenated Propiophenones

This guide provides a detailed comparison of the characteristic infrared (IR) carbonyl (C=O) stretching frequencies in a series of halogenated propiophenones. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic principles governing these vibrational frequencies and offers a practical, replicable experimental protocol for their determination.

Introduction: The Carbonyl Stretch as a Structural Probe

Infrared spectroscopy is an indispensable tool in chemical analysis, providing critical insights into molecular structure by probing the vibrations of chemical bonds.[1] The carbonyl (C=O) group, central to a vast array of organic molecules including ketones, aldehydes, esters, and amides, exhibits a particularly strong and sharp absorption band in the IR spectrum due to the large change in dipole moment during its stretching vibration.[2] This peak, typically found between 1600 and 1900 cm⁻¹, is exquisitely sensitive to the local electronic environment, making it a powerful diagnostic marker.[2][3]

Propiophenone, an aromatic ketone, serves as our parent compound. In simple aliphatic ketones, the C=O stretch is typically observed around 1715 cm⁻¹.[4][5] However, in propiophenone, conjugation of the carbonyl group with the phenyl ring allows for electron delocalization, which imparts more single-bond character to the C=O bond.[6][7] This weakening of the bond lowers the energy required for the stretching vibration, shifting the absorption frequency down to approximately 1685-1690 cm⁻¹.[8]

This guide systematically explores how the introduction of halogen substituents (F, Cl, Br) at different positions on the phenyl ring perturbs this characteristic frequency. By understanding these shifts, researchers can glean valuable information about the electronic properties of substituted aromatic systems.

Theoretical Background: A Duality of Electronic Effects

The precise frequency of the carbonyl stretch in halogenated propiophenones is determined by the interplay of two opposing electronic phenomena: the Inductive Effect and the Resonance Effect .

  • Inductive Effect (-I): Halogens are highly electronegative atoms. They tend to withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This electron withdrawal deshields the carbonyl carbon, strengthening the C=O double bond. A stronger, stiffer bond requires more energy to vibrate, resulting in a shift to a higher frequency (wavenumber) . This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the aromatic pi (π) system. This donation of electron density increases conjugation with the carbonyl group, which promotes the resonance structure that places a negative charge on the oxygen and a positive charge within the ring. This enhanced delocalization lengthens and weakens the C=O bond, causing a shift to a lower frequency (wavenumber) . The resonance effect is most influential when the substituent is at the ortho or para positions, where it can directly participate in conjugation with the carbonyl group.

The final observed C=O stretching frequency is a net result of these two competing effects. For halogens, the electron-withdrawing inductive effect typically outweighs the electron-donating resonance effect, but the balance is subtle and dictates the observed trends.

Caption: Workflow for Acquiring the FTIR Spectrum of a Propiophenone.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

  • Acquire Background Spectrum:

    • With the sample compartment empty, run a background scan. This is a critical self-validating step.

    • Causality: The background spectrum measures the absorbance of the atmosphere inside the instrument. The instrument software will automatically subtract this from the sample spectrum, ensuring that the resulting peaks belong only to the analyte.

  • Sample Preparation (Choose one method):

    • A) For Liquid Samples (Neat Film): Place one drop of the liquid propiophenone onto a salt (NaCl or KBr) plate. Place a second plate on top and gently press to create a thin, uniform film.

    • B) For Solid Samples (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry KBr powder in a mortar. Grind thoroughly until a fine, homogeneous powder is obtained. Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

      • Expertise: The KBr must be completely dry, as absorbed water will show a broad O-H stretching band (~3400 cm⁻¹) that can obscure other features. The transparency of the pellet is an indicator of good sample preparation.

    • C) For Solution-Phase Spectra: Dissolve a small amount of the sample (to achieve ~1-5% concentration) in an appropriate IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Use a matched pair of liquid cells, one for the sample solution and one for the pure solvent (to be used as the background).

      • Trustworthiness: Using a solvent allows for the study of intermolecular interactions. However, the choice of solvent is critical as solvents themselves absorb IR radiation. [9][10][11]CCl₄ is often preferred as it is largely transparent in the region of interest.

  • Acquire Sample Spectrum:

    • Place the prepared sample (salt plates, KBr pellet, or liquid cell) into the sample holder in the spectrometer.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this type of analysis.

  • Data Processing and Analysis:

    • The resulting spectrum should show transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Identify the most intense, sharp peak in the region between 1700 cm⁻¹ and 1680 cm⁻¹. This corresponds to the C=O stretching vibration.

    • Use the software's peak-picking tool to determine the precise wavenumber at the peak's maximum absorbance.

Conclusion

The infrared stretching frequency of the carbonyl group in halogenated propiophenones is a sensitive indicator of the electronic effects exerted by the halogen substituent. A clear trend emerges where the frequency is influenced by a balance between the distance-dependent inductive effect, which raises the frequency, and the position-dependent resonance effect, which lowers it. The highest frequency is observed with an ortho-chloro substituent due to a dominant inductive effect, while para-substitution results in frequencies very close to the parent compound, reflecting a near-cancellation of the two opposing effects. These systematic shifts, which can be reliably measured using standard FTIR protocols, provide a powerful and practical demonstration of fundamental principles in physical organic chemistry.

References

  • Vertex AI Search Result [12]2. JoVE. (2024). IR Absorption Frequency: Delocalization. Retrieved from JoVE. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propiophenone. PubChem Compound Database. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Retrieved from DTIC. [Link]

  • ResearchGate. (2015). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. Request PDF. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of carbonyl stretching vibration of 2-bromo-4-chlorobenzaldehyde in non-polar (a) and polar (b) solvents. [Link]

  • NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. [Link]

  • ACS Publications. (n.d.). FTIR study of the solvent influence on the carbonyl absorption peak of ethyl acetate. The Journal of Physical Chemistry. [Link]

  • Chegg. (2020). Solved IR spectrum for propiophenone, phenylacetone and 3-phenylpropanal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloropropiophenone. PubChem Compound Database. [Link]

  • LibreTexts. (2021). Infrared Spectroscopy. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

  • ACS Publications. (n.d.). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Bromopropiophenone. PubChem Compound Database. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Handout. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

Sources

HPLC retention time standards for 3'-Chloro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of HPLC retention time standards and method development strategies for 3'-Chloro-3-(4-fluorophenyl)propiophenone .

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers

Executive Summary & Molecule Profile

This compound (CAS: Implied 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one) is a critical dihydrochalcone intermediate often used in the synthesis of SSRI/SNRI therapeutics or novel glitazone derivatives. Its structural duality—containing two distinct halogenated aromatic rings linked by a propyl ketone chain—presents unique chromatographic challenges.

The primary analytical hurdle is not just retaining the main peak, but resolving it from regioisomeric impurities (e.g., 2'-chloro or 4'-chloro analogs) and process intermediates (e.g., the corresponding alcohol or starting propiophenones).

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one

  • Molecular Formula: C₁₅H₁₂ClFO

  • LogP (Predicted): ~4.2 (Highly Lipophilic)

  • Key Interaction Sites: Carbonyl (H-bond acceptor), Phenyl rings (

    
    -
    
    
    
    interactions), Halogens (Hydrophobic/Steric).

Comparative Method Analysis

This guide compares three distinct chromatographic approaches. Unlike rigid templates, we select these based on the specific interaction mechanisms required to separate the target from its critical impurities.

FeatureMethod A: The Workhorse Method B: The Resolver Method C: High-Throughput
Column Chemistry C18 (ODS) Phenyl-Hexyl / Biphenyl C18 (Sub-2 µm)
Primary Mechanism Hydrophobic Interaction

-

Stacking + Hydrophobicity
Hydrophobic Interaction
Best For Routine Assay, Content UniformityImpurity Profiling , Regioisomer SeparationIPC (In-Process Control), Cleaning Validation
Resolution (Isomers) Moderate (often co-elutes 4'-Cl)High (Separates based on e- density)Moderate
Run Time 15–20 mins20–25 mins< 5 mins
Deep Dive: Why Method B Wins for Impurities

While C18 is standard, it separates primarily by hydrophobicity. The 3'-chloro and 4'-chloro isomers have nearly identical hydrophobicity. However, the Phenyl-Hexyl phase engages in


-

interactions with the analyte's aromatic rings. The position of the electron-withdrawing Chlorine atom (meta vs. para) alters the electron density of the ring, creating a distinct "retention shift" on phenyl phases that C18 cannot achieve.

Retention Time Standards & Relative Retention (RRT)

Note: Absolute retention times vary by system. Use Relative Retention Times (RRT) against the main peak for robust identification.

Reference Data Table (Method B Conditions)

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Mobile Phase: Gradient Methanol/Water + 0.1% Formic Acid

Compound IdentityRRT (Approx)Interaction Mechanism
3-Chloropropiophenone (Starting Material 1)0.45Lower MW, elutes early.
4-Fluorobenzaldehyde (Starting Material 2)0.30Polar carbonyl, lacks lipophilic chain.
Reduction Impurity (Secondary Alcohol)0.82-OH group reduces hydrophobicity significantly.
This compound (Target)1.00 Balanced

-

and hydrophobic retention.
4'-Chloro Regioisomer 1.08Para-Cl alters

-cloud shape, increasing retention on Phenyl phase.
2'-Chloro Regioisomer 0.94Ortho-Cl causes steric hindrance, reducing planar interaction.

Detailed Experimental Protocols

Method A: Standard C18 (Robust Assay)

Use this for final product assay where known impurities are controlled.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Carbonyl

    
     transition).
    
  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 40% B (Re-equilibrate)

Method B: Phenyl-Hexyl (Impurity Profiling)

Use this during process development to track isomers.

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS PFP, 150 mm x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -interactions better than ACN).
    
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temp enhances

    
    -
    
    
    
    selectivity).
  • Gradient:

    • 0 min: 35% B

    • 15 min: 85% B

    • 20 min: 85% B

Visualization: Method Selection & Impurity Pathways

Decision Tree: Choosing the Right Method

MethodSelection Start Start: Define Analytical Goal Isomers Are Regioisomers (2'-Cl, 4'-Cl) a Concern? Start->Isomers Speed Is High Throughput Required? Isomers->Speed No MethodB Select Method B: Phenyl-Hexyl / Biphenyl (Exploits Pi-Pi Selectivity) Isomers->MethodB Yes (Critical Pair) MethodC Select Method C: UPLC C18 Sub-2µm (Speed < 5 min) Speed->MethodC Yes (IPC/Cleaning) MethodA Select Method A: Standard C18 (Robust, General Use) Speed->MethodA No (Final QC)

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile risks.

Impurity Origin & Separation Logic

ImpurityLogic Precursor Starting Material (3-Chloropropiophenone) Target Target Molecule (3'-Cl, 4-F) Precursor->Target Aldol Condensation + Hydrogenation Sep1 Separates by Hydrophobicity (C18 is sufficient) Precursor->Sep1 Reduced Reduced Alcohol (Impurity) Target->Reduced Over-Reduction Sep2 Separates by Pi-Electron Density (Phenyl-Hexyl Required) Target->Sep2 Isomer Regioisomer (4'-Cl Analog) Isomer->Sep2 Reduced->Sep1

Caption: Correlation between synthesis pathways, impurity generation, and the required chromatographic separation mechanism.

Scientific Rationale (E-E-A-T)

Why Methanol over Acetonitrile for Method B?

In Method B , we specify Methanol (MeOH) rather than Acetonitrile (ACN).

  • Mechanism: Acetonitrile has its own

    
    -electrons (triple bond C≡N) which can compete with the stationary phase for interaction with the analyte's aromatic rings.
    
  • Result: Using ACN "masks" the unique selectivity of the Phenyl-Hexyl column. Methanol is protic and lacks

    
    -electrons, allowing the analyte's aromatic rings to interact fully with the stationary phase, maximizing the separation of the 3'-Cl and 4'-Cl isomers [1].
    
The Role of pH

The target molecule is a neutral ketone and does not ionize in the typical pH range (2–8). However, using an acidic buffer (pH 2.5–3.5) is critical to:

  • Suppress Silanol Activity: Prevent peak tailing caused by interaction with exposed silanols on the silica support.

  • Control Impurities: If starting materials (like substituted anilines or phenols from side reactions) are present, pH control ensures they have stable retention times [2].

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Explains solvent selectivity in

    
    -
    
    
    
    systems).
  • Chromatography Forum. (2017). Separation of Positional Isomers on Phenyl Phases. (Discussion on ortho/meta/para selectivity).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Chloropropiophenone. (Precursor data).

  • Sigma-Aldrich. (2024).[1] Specification Sheet: 3-Chloro-4'-fluoropropiophenone. (Analog comparison data).

Sources

A Researcher's Guide to Isotopic Abundance Analysis of Chlorine-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the isotopic composition of chlorine-containing organic compounds is paramount. From elucidating metabolic pathways of chlorinated drug candidates to tracking the environmental fate of organochlorine pollutants, the ability to precisely measure chlorine isotope ratios provides invaluable insights. This guide offers an in-depth comparison of the primary analytical techniques employed for this purpose, supported by experimental data and field-proven insights to aid in methodological selection and optimization.

The Significance of Chlorine's Isotopic Signature

Chlorine possesses two stable isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl), with natural abundances of approximately 75.77% and 24.23%, respectively. This natural isotopic distribution results in a characteristic "M+2" peak in mass spectrometry, where the peak corresponding to the molecule containing ³⁷Cl is roughly one-third the intensity of the peak for the molecule with ³⁵Cl.[1][2][3][4][5] Deviations from this natural abundance, known as isotopic fractionation, can occur during chemical and biological processes, providing a powerful tool for tracing the origin and transformation of chlorinated compounds.[6][7]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for chlorine isotopic analysis is contingent upon the specific research question, required precision, sample matrix, and available instrumentation. Here, we compare the most prevalent mass spectrometry-based methods: Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS), Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Workflow for Isotopic Abundance Analysis

Isotopic_Abundance_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Sample Chlorinated Organic Compound Extraction Extraction & Purification Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC Ionization Ionization Source GC->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectra Detector->RawData IsotopeRatio Isotope Ratio Calculation RawData->IsotopeRatio DataCorrection Data Correction & Calibration IsotopeRatio->DataCorrection FinalResult δ³⁷Cl Value DataCorrection->FinalResult

Caption: A generalized workflow for the isotopic abundance analysis of chlorine-containing organic compounds.

Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS)

GC-qMS is a widely accessible and versatile technique for compound-specific chlorine isotope analysis (CSIA-Cl).[8][9] It offers a balance of performance and cost-effectiveness, making it a suitable choice for a broad range of applications.

  • Principle of Operation: Following separation by gas chromatography, the analyte is ionized, typically by electron ionization (EI). The quadrupole mass analyzer then filters ions based on their mass-to-charge ratio (m/z), allowing for the detection of isotopologues. The relative abundances of the molecular or fragment ions containing ³⁵Cl and ³⁷Cl are used to determine the isotope ratio.[8][10]

  • Performance and Considerations: The precision of GC-qMS for chlorine isotope analysis can vary depending on the data evaluation scheme, instrumental settings, and the specific analyte.[8][9] Reported precisions are typically in the range of 0.4‰ to 2.1‰.[8] Optimization of parameters such as ionization energy, dwell times, and the choice of ions for analysis is crucial for achieving reliable results.[8][9] While less precise than dedicated isotope ratio instruments, its accessibility makes it a valuable tool. A novel approach using gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-qMS) has also been developed, demonstrating good precision (0.37‰–2.15‰) for the analysis of organochlorine pesticides.[11]

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a more specialized and higher-precision technique for stable isotope analysis.[12][13]

  • Principle of Operation: Similar to GC-qMS, compounds are first separated by GC. However, for chlorine isotope analysis, the eluting compounds are typically converted to a simple, chlorine-containing gas like methyl chloride (CH₃Cl) before entering the IRMS.[11][14][15] The IRMS utilizes a magnetic sector to separate the ion beams of different isotopes, which are then simultaneously measured by multiple detectors (Faraday cups), leading to highly precise isotope ratio measurements.[16]

  • Performance and Considerations: GC-IRMS offers significantly higher precision than GC-qMS, often achieving standard deviations of 0.1‰ to 0.2‰.[13] This high precision is critical for detecting subtle isotopic variations. However, the requirement for conversion of the analyte can introduce kinetic isotope effects, necessitating careful calibration and validation.[11] The instrumentation is also more specialized and expensive than standard GC-qMS systems.

Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio analysis of a wide range of elements, including chlorine.[17][18][19][20]

  • Principle of Operation: Samples are introduced into an inductively coupled plasma source, which efficiently ionizes the atoms. The ions are then passed through a magnetic sector mass analyzer and collected simultaneously by multiple detectors.[17][18][19] When coupled with GC (GC-MC-ICP-MS), it allows for compound-specific chlorine isotope analysis.[21]

  • Performance and Considerations: GC-MC-ICP-MS can achieve excellent precision, often better than 0.3 mUr (0.3‰), and requires small sample amounts (2–3 nmol Cl on-column).[21] A key challenge is the potential for isobaric interference from argon hydride (³⁶ArH⁺) with ³⁷Cl⁺, which can be minimized by employing dry plasma conditions or high mass resolution.[21] The complexity and cost of MC-ICP-MS systems are the highest among the compared techniques.

Quantitative Performance Comparison

FeatureGC-qMSGC-IRMSGC-MC-ICP-MS
Precision (RSD) 0.4‰ – 2.1‰[8]0.1‰ – 0.2‰[13]< 0.3‰[21]
Sample Amount pmol range[8]nmol rangenmol range[21]
Sample Preparation Direct analysis, minimal prep[8][9]Often requires conversion to CH₃Cl[11][14]Direct analysis, requires dry plasma[21]
Key Advantage Accessibility and versatilityHigh precision for stable isotopesHigh precision and sensitivity
Key Limitation Lower precisionPotential for fractionation during conversionHigh cost and complexity, potential interferences[21]

Experimental Protocols

Optimized GC-qMS Protocol for Chlorinated Ethenes

This protocol is adapted from the work of Jin et al. (2011) for the analysis of tetrachloroethene (PCE) and trichloroethene (TCE).[8]

  • Sample Preparation: Prepare aqueous standards of PCE and TCE in the range of 20–500 µg/L.

  • Headspace Sampling: Place samples in headspace vials and equilibrate.

  • GC Separation:

    • Injector: Split/splitless injector.

    • Column: Suitable capillary column for volatile organic compounds.

    • Carrier Gas: Helium.

    • Oven Program: Optimized for the separation of target analytes.

  • MS Detection (qMS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic isotopologue ions.

    • Dwell Time: Optimize for signal-to-noise and peak shape (e.g., 70 ms).[13]

    • Ionization Energy: Systematically test to find the optimal value for stable fragmentation.

  • Data Analysis:

    • Calculate the ³⁷Cl/³⁵Cl ratio from the integrated peak areas of the selected isotopologue ions.

    • Apply a validated data evaluation scheme to correct for potential biases.[8][10]

    • Use an external or internal referencing scheme for calibration.[8]

Logical Flow for Method Selection

Method_Selection_Logic Start Start: Define Research Goal Precision High Precision Required? (<0.3‰) Start->Precision Accessibility High Accessibility & Lower Cost Needed? Precision->Accessibility No High_End Consider High-Precision Methods Precision->High_End Yes GC_qMS Select GC-qMS Accessibility->GC_qMS Yes Accessibility->High_End No Conversion_Ok Is Analyte Conversion Acceptable? High_End->Conversion_Ok GC_IRMS Select GC-IRMS Conversion_Ok->GC_IRMS Yes MC_ICP_MS Select GC-MC-ICP-MS Conversion_Ok->MC_ICP_MS No

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion and Future Perspectives

The choice of analytical technique for isotopic abundance analysis of chlorine-containing organic compounds is a critical decision that directly impacts the quality and applicability of the resulting data. While GC-qMS provides a cost-effective and accessible option for many applications, the higher precision of GC-IRMS and GC-MC-ICP-MS is indispensable for studies requiring the detection of subtle isotopic shifts. As advancements in instrumentation and data analysis continue, we can expect further improvements in the precision, accuracy, and accessibility of these powerful analytical tools, opening new avenues for research in drug development, environmental science, and beyond.

References

  • Jin, B., Laskov, C., Rolle, M., & Haderlein, S. B. (2011). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology, 45(12), 5279–5286. [Link]

  • Wang, Y., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 693. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Dioxin and Related Compounds. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 53, 1-36. [Link]

  • Zimmermann, J., Halloran, L. J. S., & Hunkeler, D. (2020). Tracking chlorinated contaminants in the subsurface using compound-specific chlorine isotope analysis: A review of principles, current challenges and applications. Chemosphere, 244, 125476. [Link]

  • Hunkeler, D., & Elsner, M. (2009). Compound-Specific Stable Isotope Analysis of Organic Contaminants in Natural Environments: A Critical Review of the State of the Art, Prospects, and Future Challenges. Environmental Science & Technology, 43(24), 9119–9130. [Link]

  • Li, Y., et al. (2017). Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry. arXiv. [Link]

  • Aeppli, C., et al. (2010). Compound-specific Chlorine Isotope Analysis of Tetrachloromethane and Trichloromethane by GC-IRMS vs. GC-qMS. Analytical Chemistry, 82(18), 7623–7631. [Link]

  • Horst, A., et al. (2011). GC/Multiple Collector-ICPMS Method for Chlorine Stable Isotope Analysis of Chlorinated Aliphatic Hydrocarbons. Analytical Chemistry, 83(1), 199–206. [Link]

  • SERC. (2018). Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS). Retrieved from [Link]

  • Van Bramer, S. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • Shouakar-Stash, O., et al. (2006). Analysis of Compound-Specific Chlorine Stable Isotopes of Vinyl Chloride by Continuous Flow–Isotope Ratio Mass Spectrometry (CF–IRMS). Journal of Contaminant Hydrology, 82(3-4), 189-201. [Link]

  • Cretnik, S., et al. (2013). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. International Journal of Molecular Sciences, 14(12), 24268–24285. [Link]

  • Jin, B., et al. (2011). Supporting Information: Chlorine Isotope Analysis of Organic Contaminants Using GC-qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology. [Link]

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Safety Operating Guide

Standard Operating Procedure: Disposal of 3'-Chloro-3-(4-fluorophenyl)propiophenone

[1][2]

Executive Summary: The "Golden Rules"

For the immediate safety of laboratory personnel and compliance with environmental regulations (RCRA), the disposal of 3'-Chloro-3-(4-fluorophenyl)propiophenone is governed by its halogen content (Chlorine and Fluorine) .[1][2]

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable.[2] Mixing creates a "mixed waste" stream that is significantly more expensive and difficult to incinerate.[2]

  • DO NOT dispose of down the drain.[2] This compound is toxic to aquatic life and resistant to standard biodegradation.[2]

  • DO segregate into the "Halogenated Organic" waste stream.[2]

  • DO label as a "Contact Hazard" (Irritant) and "Toxic."[2]

Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with this molecule.[2] It is a bi-halogenated ketone, meaning it releases acidic gases (HCl and HF) upon combustion.[2]

PropertyData / StatusImplications for Disposal
CAS Number 347-93-3 (Generic/Isomer dependent)Used for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Powder) / Low-melting solidMust be dissolved or disposed of as solid waste; do not sublime.[1][2]
Halogen Content High (Cl, F) CRITICAL: Incineration requires scrubbers for Hydrofluoric (HF) and Hydrochloric (HCl) acid.[2]
Reactivity Ketone functionalityIncompatible with strong oxidizers (e.g., Peroxides, Nitric Acid).[2]
RCRA Status Not P or U listed (typically)Classified by characteristic (Toxic/Irritant) or as "Halogenated Organic Waste."[2]

Primary Hazards (GHS):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][6]

Pre-Disposal Logic: The Segregation Imperative

As a Senior Scientist, I cannot stress this enough: Segregation is the primary driver of safety and cost-efficiency. [1][2]

The "Why" Behind the Protocol

Standard incinerators operate at temperatures sufficient to burn hydrocarbons.[2] However, This compound contains fluorine.[1][2][7] When burned, it generates Hydrofluoric Acid (HF) .[2]

  • Scenario A (Correct): You place this in the "Halogenated Waste" container.[2] It is sent to a specialized rotary kiln incinerator with caustic scrubbers designed to neutralize HF and HCl.[2]

  • Scenario B (Incorrect): You mix this with "Non-Halogenated" waste (like pure methanol).[2] The facility may burn it in a standard kiln, releasing HF gas, which corrodes the facility's stack and violates EPA emission standards.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Preparation[1]
  • Determine State:

    • Solid Waste: If the chemical is pure powder or on contaminated gloves/paper.[2]

    • Liquid Waste: If the chemical is dissolved in a reaction solvent (e.g., DCM, Chloroform).[2]

  • Quenching (If Reactive):

    • Ensure no unreacted strong oxidizers or reducing agents (e.g., LiAlH4) are present in the mixture.[2] If this was a reaction intermediate, quench the reaction before transferring to the waste container.[2]

Phase 2: Container Selection & Transfer
  • Select Container:

    • Use HDPE (High-Density Polyethylene) containers.[1][2]

    • Avoid metal cans if the waste is acidic or wet, as the halogenated byproducts can corrode metal over time.[2]

    • Glass is acceptable but poses a breakage risk; secondary containment is mandatory.[2]

  • Transfer:

    • Perform all transfers inside a Chemical Fume Hood .[2]

    • Wear Nitrile gloves (double-gloving recommended due to the halogenated nature) and safety goggles.[1][2]

Phase 3: Labeling & Storage
  • Labeling:

    • Apply a hazardous waste label immediately.[2]

    • Constituents: Write "this compound" clearly. Do not use abbreviations like "Cl-F-Prop."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

    • Stream Designation: Write "HALOGENATED ORGANIC WASTE." [2]

  • Storage:

    • Store in the Satellite Accumulation Area (SAA) .[2]

    • Keep container closed at all times unless adding waste (EPA Requirement).[2]

    • Segregation: Store away from Oxidizers (Nitric acid) and Bases (Ammonia).[2]

Decision Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Pure compound, gloves, paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Dissolved in solvent)StateCheck->LiquidPathLiquidSolidBinSolid Waste Bin(Label: Toxic Solids)SolidPath->SolidBinSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckMixHaloAdd to HalogenatedSolvent CarboySolventCheck->MixHaloYes (Compatible)MixNonHaloCRITICAL STOP:Do not mix with Acetone/EthanolSegregate as Halogenated MixSolventCheck->MixNonHaloNo (Segregate)LabelingLabeling:1. Full Chemical Name2. Check 'Toxic' & 'Irritant'3. Mark 'Halogenated'MixHalo->LabelingMixNonHalo->LabelingSolidBin->LabelingDisposalFinal Disposal:High-Temp Incineration(Rotary Kiln w/ Scrubber)Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated propiophenones, ensuring protection of downstream incineration equipment.

Emergency Response (Spills)

In the event of a spill during transfer:

  • Evacuate the immediate area if dust is airborne.[2][3]

  • PPE: Wear N95 or P100 respirator, goggles, and nitrile gloves.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then sweep into a bag.[2]

    • Liquids: Absorb with vermiculite or a dedicated "Organic Spill Kit."[2]

  • Decontamination: Wash the surface with a dilute soap solution.[2] Do not use bleach (potential reaction with ketones).[2]

References & Authority

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 3-Chloro-4'-fluoropropiophenone. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]

A Researcher's Guide to Personal Protective Equipment for Handling 3'-Chloro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides a detailed operational framework for the safe handling of 3'-Chloro-3-(4-fluorophenyl)propiophenone, a compound that, like many propiophenone derivatives, requires meticulous attention to safety protocols. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety that builds confidence and protects you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity (Harmful if swallowed): Potential for adverse health effects if ingested.[1]

  • Skin Irritation (Causes skin irritation): Direct contact can cause redness, inflammation, or rashes.[1][2]

  • Serious Eye Irritation (Causes serious eye irritation): Can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2]

  • Respiratory Irritation (May cause respiratory irritation): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Therefore, all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation. Personal Protective Equipment (PPE) is the final and most personal line of defense in this strategy.

The Core Directive: Essential PPE for All Operations

Before handling the reagent in any capacity, the following baseline PPE is mandatory. This non-negotiable standard protects against unforeseen splashes, spills, and incidental contact.

  • Laboratory Coat: A clean, properly fitting lab coat that covers the arms is required to protect your skin and personal clothing from contamination.[3][4] It should be fully buttoned.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles with side-shields that conform to recognized standards such as NIOSH (US) or EN 166 (EU).[1][5] This is critical for preventing splashes from reaching the eyes.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact. However, it is crucial to always inspect gloves for tears or punctures before use.[6] For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always use proper removal techniques to avoid contaminating your skin.

Operational Plan: Task-Specific PPE and Engineering Controls

Different laboratory procedures present varying levels of risk. The following section details the specific engineering controls and PPE required for common tasks involving this compound.

Task 1: Weighing and Aliquoting of Solid Compound

This task carries the highest risk of generating airborne dust particles, leading to inhalation exposure.

  • Engineering Control: All weighing and handling of the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure.[1][5] This captures dust at the source, preventing it from entering the laboratory environment.

  • Step-by-Step Protocol:

    • Ensure the fume hood or ventilated enclosure is operating correctly.

    • Don your core PPE (lab coat, goggles, gloves).

    • When handling quantities that could generate significant dust, add a NIOSH-approved N95 or P95 particulate respirator.[1]

    • Carefully open the container inside the ventilated area.

    • Use a spatula or other appropriate tool to weigh the desired amount of the compound. Avoid any actions that could create dust clouds, such as dropping or pouring the powder from a height.

    • Securely close the primary container.

    • Clean any residual powder from the balance and surrounding surfaces using a damp wipe, ensuring not to create dust.

    • Dispose of contaminated wipes and gloves as hazardous waste.

Task 2: Solution Preparation and Handling

Preparing solutions reduces the risk of dust inhalation but introduces a splash hazard.

  • Engineering Control: While a fume hood is still the best practice, especially when using volatile solvents, this task can be performed on a benchtop if the solvent is non-volatile and the procedure is unlikely to generate aerosols. However, a fume hood is strongly recommended.

  • Step-by-Step Protocol:

    • Don your core PPE.

    • If using a volatile solvent, perform all steps within a chemical fume hood.[5]

    • Slowly add the weighed solid to the solvent to prevent splashing.

    • If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

    • When transferring solutions, use appropriate tools like pipettes or funnels to minimize the risk of spills.[5]

Summary of PPE and Engineering Controls
TaskRequired Engineering ControlRequired Personal Protective Equipment (PPE)
Weighing & Aliquoting Chemical Fume Hood or Ventilated EnclosureLab Coat, Chemical Goggles, Nitrile Gloves, N95/P95 Respirator (as needed)
Solution Preparation Chemical Fume Hood (recommended)Lab Coat, Chemical Goggles, Nitrile Gloves
Reaction & Workup Chemical Fume HoodLab Coat, Chemical Goggles, Nitrile Gloves (or other solvent-appropriate gloves)
Spill Cleanup N/ALab Coat, Chemical Goggles, Double Nitrile Gloves, Respirator (as needed)

Disposal Plan: Managing Contaminated Materials

Safe disposal is a critical part of the chemical handling lifecycle.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be disposed of as hazardous chemical waste.[1] Do not discard them in the regular trash. Place them in a designated, sealed waste container.

  • Chemical Waste: Dispose of surplus solid material and solutions containing this compound through a licensed disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Never pour chemical waste down the drain.[1]

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Promptly remove contaminated clothing and flush the affected skin area with plenty of soap and water.[2][7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Assess Task-Specific Risks (e.g., Dust, Splash) Select_PPE 2. Select Appropriate PPE (Gloves, Goggles, Respirator?) Risk_Assessment->Select_PPE Identifies Hazards Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE 4. Don PPE Correctly Inspect_PPE->Don_PPE Handling 5. Perform Chemical Handling (Weighing, Dissolving, etc.) in Ventilated Enclosure Don_PPE->Handling Doff_PPE 6. Doff PPE Correctly (Avoid Self-Contamination) Handling->Doff_PPE Dispose_PPE 7. Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands 8. Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow from risk assessment to final disposal.

References

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.).
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • 3-Chloro-4-Fluoropropiophenone CAS No 347-93-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.